(R)-RO5263397
描述
属性
IUPAC Name |
(4S)-4-(3-fluoro-2-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c1-6-7(3-2-4-8(6)11)9-5-14-10(12)13-9/h2-4,9H,5H2,1H3,(H2,12,13)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHOUWIYOVWGHV-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C2COC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1F)[C@H]2COC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357266-05-7 | |
| Record name | RO-5263397 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1357266057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RO-5263397 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2P4KD8GDR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(R)-RO5263397 mechanism of action in neurons
An In-depth Technical Guide on the Core Mechanism of Action of (R)-RO5263397 in Neurons
Introduction
This compound is a potent, selective, and orally available agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor (GPCR) that modulates monoaminergic systems.[1] As the most well-studied synthetic TAAR1 ligand, RO5263397 has garnered significant interest for its potential therapeutic applications in a range of neuropsychiatric disorders, including schizophrenia, depression, and substance use disorders.[2][3] This technical guide provides a comprehensive overview of the molecular, electrophysiological, and systemic mechanisms of action of this compound in neurons, summarizing key quantitative data and experimental methodologies for drug development professionals and researchers.
Molecular Mechanism of Action
The primary action of RO5263397 is the activation of TAAR1. Its pharmacological profile varies across species, exhibiting properties of both a partial and a full agonist.[2][4]
Binding and Activation of TAAR1
RO5263397 demonstrates high potency and selectivity for TAAR1, with no significant binding affinities for a panel of 155 other receptors, enzymes, and ion channels.[5] Its efficacy and potency have been characterized in various species, as detailed in Table 1.
Data Presentation: Table 1. Pharmacological Profile of this compound at TAAR1
| Species | Affinity (Kᵢ, nM) | EC₅₀ (nM) | Eₘₐₓ (Intrinsic Activity, %) | Reference |
|---|---|---|---|---|
| Human | - | 17 - 85 | 81 - 84% | [2][1][6] |
| Mouse | 0.9 | 0.12 - 7.5 | 59 - 100% | [2][4] |
| Rat | 9.1 | 35 - 47 | 69 - 76% | [2][1] |
| Cynomolgus Monkey | - | 251 | 85% |[2] |
Primary and Secondary Signaling Pathways
TAAR1 is canonically coupled to the Gαs protein, and its activation by RO5263397 initiates a cascade of intracellular signaling events.[4][6]
-
Gαs-cAMP Pathway : Upon agonist binding, TAAR1 activates adenylyl cyclase, leading to a significant increase in intracellular cyclic adenosine monophosphate (cAMP).[4][6] This primary signaling mechanism has been robustly demonstrated in heterologous expression systems.[6]
-
ERK and CREB Phosphorylation : Downstream of cAMP production, RO5263397 induces the phosphorylation of the extracellular signal-regulated kinase (ERK) and the cAMP response element-binding protein (CREB) in a concentration- and time-dependent manner.[4][6] This indicates the engagement of signaling pathways crucial for neuroplasticity and gene expression. TAAR1 signaling has also been linked to β-arrestin2-dependent cascades, which can also modulate ERK and CREB activity.[4][6][7]
Electrophysiological Effects on Neurons
RO5263397 exerts distinct effects on the firing rates of different monoaminergic neurons, consistent with its partial agonist profile and the specific expression patterns of TAAR1.
Modulation of Dopaminergic and Serotonergic Neurons
In ex vivo mouse brain slices, RO5263397 increases the firing frequency of dopaminergic (DA) neurons in the ventral tegmental area (VTA) and serotonergic (5-HT) neurons in the dorsal raphe nucleus (DRN). This is a key differentiator from TAAR1 full agonists, which typically inhibit the firing of these neurons.[2][7] The stimulatory effect of the partial agonist RO5263397 suggests that TAAR1 possesses high constitutive activity in these neurons, which is displaced by the compound.[7] These effects are TAAR1-dependent, as they are absent in TAAR1 knockout mice.[2] In contrast, RO5263397 has no effect on noradrenergic neurons in the locus coeruleus, where TAAR1 is not expressed.[2]
Data Presentation: Table 2. Summary of Electrophysiological Effects on Monoaminergic Neurons
| Neuronal Population | Brain Region | Effect of RO5263397 | Comparison with Full Agonists | Reference |
|---|---|---|---|---|
| Dopaminergic | Ventral Tegmental Area (VTA) | Increased Firing Rate | Inhibition | [7] |
| Serotonergic | Dorsal Raphe Nucleus (DRN) | Increased Firing Rate | Inhibition | [7] |
| Noradrenergic | Locus Coeruleus (LC) | No Effect | No Effect |[2] |
Neurochemical and System-Level Effects
The activation of TAAR1 by RO5263397 leads to a complex modulation of dopaminergic, serotonergic, and glutamatergic systems, underpinning its diverse behavioral effects.
-
Dopamine System Modulation : While increasing VTA DA neuron firing, RO5263397 potently suppresses the hyperactivity in dopamine transporter (DAT) knockout mice, indicating an ability to normalize hyperdopaminergic states.[2][6] It also fully prevents methamphetamine-induced dopamine release in the nucleus accumbens core (NAcc).[2] This suggests that TAAR1 activation acts as a "brake" on excessive dopamine system excitability.[8]
-
Interaction with Other Neurotransmitters : The antidepressant-like activity of RO5263397 in the forced swim test is blocked by the D1 receptor antagonist SCH23390 and the AMPA receptor antagonist NBQX, and partially attenuated by the 5-HT1A receptor antagonist WAY100635.[6][9] This highlights a functional downstream interaction with dopaminergic, glutamatergic, and serotonergic pathways.
Summary of Preclinical Efficacy
RO5263397 has demonstrated a wide range of therapeutic-like effects in animal models.
Data Presentation: Table 3. Summary of Key In Vivo Behavioral Effects
| Therapeutic Area | Model/Test | Effect of RO5263397 | Reference |
|---|---|---|---|
| Antipsychotic-like | DAT-KO Mice Hyperlocomotion | Potent suppression | [2][6] |
| NMDA Antagonist-Induced Hyperlocomotion | Inhibition | [2] | |
| Antidepressant-like | Forced Swim Test (Rats) | Reduced immobility time | [6][10] |
| Chronic Social Defeat Stress (Mice) | Reversed social avoidance & cognitive deficits | [10] | |
| Anti-Addiction | Methamphetamine/Cocaine Effects | Attenuated sensitization & self-administration | [2][5] |
| Nicotine/Morphine/Ethanol Effects | Attenuated reinforcing & sensitization effects | ||
| Pro-Cognitive | Executive Function (Rats) | Increased attention, modified impulsivity | [2] |
| Wakefulness | EEG Studies (Mice) | Increased wake time, suppressed NREM/REM sleep |[2][1] |
Experimental Protocols
In Vitro TAAR1 Activation and Signaling Assays
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RO5263397 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The trace amine associated receptor 1 agonist RO5263397 attenuates the induction of cocaine behavioral sensitization in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
- 7. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Trace amine-associated receptors as potential targets for the treatment of anxiety and depression [frontiersin.org]
(R)-RO5263397: A Selective TAAR1 Agonist for Neurological and Psychiatric Research
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a promising G protein-coupled receptor (GPCR) target for the therapeutic intervention of various neuropsychiatric disorders. As a key modulator of monoaminergic systems, TAAR1 influences dopaminergic, serotonergic, and glutamatergic neurotransmission. (R)-RO5263397 is a potent and selective agonist of TAAR1, demonstrating a range of effects in preclinical studies that suggest its potential in treating conditions such as schizophrenia, depression, and addiction. This technical guide provides a comprehensive overview of this compound, focusing on its pharmacological properties, mechanism of action, and the experimental methodologies used to characterize its effects.
Chemical Properties
| Property | Value |
| IUPAC Name | (4S)-4-(3-fluoro-2-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine |
| Molecular Formula | C₁₀H₁₁FN₂O |
| Molecular Weight | 194.21 g/mol |
| CAS Number | 1357266-05-7 |
Pharmacological Profile
This compound is characterized as a high-affinity, selective partial to full agonist at the TAAR1 receptor, with its efficacy varying across species. It displays a significantly higher potency at the mouse TAAR1 compared to the human receptor[1][2].
Binding Affinity and Potency
The following table summarizes the in vitro binding affinity (Ki) and potency (EC₅₀) of this compound at TAAR1 across different species.
| Species | Ki (nM) | EC₅₀ (nM) |
| Human | - | 17 - 85[2] |
| Cynomolgus Monkey | - | 251[2] |
| Rat | 9.1[2] | 35 - 47[2] |
| Mouse | 0.9[2][3] | 0.12 - 7.5[2] |
Functional Efficacy
The intrinsic activity (Eₘₐₓ) of this compound, which describes its ability to activate TAAR1 relative to a full agonist, is presented below.
| Species | Eₘₐₓ (%) |
| Human | 81 - 82[1][2] |
| Cynomolgus Monkey | 85[2] |
| Rat | 69 - 76[2] |
| Mouse | 59 - 100[1][2] |
Mechanism of Action
Activation of TAAR1 by this compound initiates a cascade of intracellular signaling events, primarily through the Gαs protein subunit, leading to the modulation of downstream effectors.
Primary Signaling Pathway: Gαs-cAMP
Upon agonist binding, TAAR1 undergoes a conformational change, leading to the activation of the associated Gαs protein. This, in turn, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). The elevation of intracellular cAMP levels is a hallmark of TAAR1 activation.
Downstream Signaling: ERK and CREB Phosphorylation
The increase in cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates downstream targets, including the Extracellular signal-regulated kinase (ERK) and the cAMP response element-binding protein (CREB). Phosphorylation of ERK and CREB leads to the regulation of gene transcription, contributing to the diverse cellular responses elicited by this compound. Studies have shown that this compound induces the phosphorylation of both ERK and CREB in a concentration- and time-dependent manner[1].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to characterize the activity of this compound.
In Vitro Assays
This assay quantifies the production of cAMP in living cells upon TAAR1 activation.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently co-transfected with a plasmid encoding for human or mouse TAAR1 and a BRET-based cAMP biosensor (e.g., EPAC).
-
Cell Seeding: Transfected cells are seeded into 96-well plates.
-
Ligand Preparation: A dilution series of this compound is prepared.
-
Assay Procedure:
-
The cell culture medium is replaced with a stimulation buffer.
-
The BRET substrate (e.g., coelenterazine h) is added to each well.
-
A baseline BRET signal is measured.
-
This compound is added to the wells at various concentrations.
-
The BRET signal is measured kinetically over a defined period.
-
-
Data Analysis: The change in the BRET ratio is calculated and used to determine the EC₅₀ and Eₘₐₓ values for cAMP production.
This technique is used to detect the phosphorylation status of ERK and CREB.
-
Cell Culture and Treatment: HEK293 cells expressing TAAR1 are treated with this compound for various times and at different concentrations.
-
Cell Lysis: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for phosphorylated ERK (pERK) and phosphorylated CREB (pCREB).
-
The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: The intensity of the pERK and pCREB bands is quantified and normalized to the total ERK and CREB levels, respectively.
In Vivo Behavioral Assays
The FST is a widely used rodent behavioral test to assess antidepressant-like activity.
-
Apparatus: A cylindrical container filled with water.
-
Procedure:
-
Animals are individually placed in the water-filled cylinder.
-
The duration of immobility is recorded over a set period (typically the last 4 minutes of a 6-minute test).
-
-
Drug Administration: this compound or a vehicle control is administered prior to the test.
-
Data Analysis: A reduction in immobility time is indicative of an antidepressant-like effect. Studies have shown that this compound produces a strong antidepressant-like effect in the forced swim test[1].
The NOR test evaluates cognition, particularly recognition memory, in rodents.
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: The animal is allowed to explore the empty arena.
-
Training/Familiarization: The animal is placed in the arena with two identical objects.
-
Testing: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring each object is recorded.
-
-
Drug Administration: this compound or a vehicle control is administered before the testing phase.
-
Data Analysis: A preference for exploring the novel object over the familiar one indicates intact recognition memory. An enhancement of this preference suggests a pro-cognitive effect.
Modulation of Neuronal Activity
This compound has been shown to modulate the firing rates of dopaminergic neurons in the ventral tegmental area (VTA) and serotonergic neurons in the dorsal raphe nucleus (DRN). Interestingly, as a partial agonist, it can increase the firing frequency of these neurons, which contrasts with the inhibitory effects of full TAAR1 agonists[4]. This modulation is TAAR1-dependent, as the effects are absent in TAAR1 knockout mice.
Electrophysiology
Ex vivo patch-clamp recordings from brain slices containing the VTA or DRN are used to measure the firing frequency of dopamine and serotonin neurons, respectively. The application of this compound allows for the direct assessment of its effects on neuronal excitability.
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of TAAR1. Its well-characterized profile as a selective TAAR1 agonist, coupled with its demonstrated effects on intracellular signaling and in vivo behavior, makes it a compound of significant interest for the development of novel therapeutics for a range of neuropsychiatric disorders. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals seeking to explore the potential of TAAR1 agonism. Further research into the nuanced effects of partial versus full TAAR1 agonism will be crucial in advancing this promising therapeutic strategy.
References
- 1. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RO5263397 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
(R)-RO5263397: A Technical Guide to its Effects on Dopamine and Serotonin Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-RO5263397 is a potent and selective partial to full agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor that modulates monoaminergic neurotransmission.[1] This technical guide provides an in-depth overview of the effects of this compound on dopamine and serotonin pathways, compiling quantitative data from key in vitro and in vivo studies. Detailed experimental protocols for the cited assays are provided to facilitate replication and further investigation. The document includes signaling pathway diagrams, experimental workflows, and logical relationship visualizations to offer a comprehensive understanding of this compound's mechanism of action and its potential as a therapeutic agent for neuropsychiatric disorders.
Introduction
Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a promising therapeutic target for a range of neuropsychiatric conditions, including schizophrenia, depression, and addiction.[2][3] Its activation can modulate the activity of key neurotransmitter systems, primarily the dopaminergic and serotonergic pathways. This compound is a well-characterized TAAR1 agonist that has been instrumental in elucidating the physiological roles of this receptor.[1] This guide synthesizes the current knowledge on this compound, focusing on its quantitative effects and the methodologies used to determine them.
In Vitro Pharmacology
The in vitro pharmacological profile of this compound has been extensively characterized, revealing its high affinity and potency at the TAAR1 receptor across various species.
Quantitative Data: Binding Affinity and Functional Potency
The following table summarizes the binding affinity (Ki), half-maximal effective concentration (EC50), and maximal efficacy (Emax) of this compound at TAAR1 in different species.
| Species | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Maximal Efficacy (Emax, %) | Reference |
| Human | Not explicitly found, but potent agonist activity demonstrated | 17 - 85 | 81 - 82 | [1] |
| Rat | 9.1 | 35 - 47 | 69 - 76 | [1] |
| Mouse | 0.9 | 0.12 - 7.5 | 59 - 100 | [1] |
| Cynomolgus Monkey | Not explicitly found | 251 | 85 | [1] |
Experimental Protocols
This protocol is used to determine the binding affinity (Ki) of this compound for the TAAR1 receptor.
Cell Culture and Membrane Preparation:
-
HEK-293 cells stably expressing the TAAR1 of the desired species are cultured in DMEM with 10% fetal calf serum, 1% penicillin/streptomycin, and a selection antibiotic (e.g., 375 µg/ml geneticin).[4]
-
Cells are harvested, washed with ice-cold PBS, and pelleted.[4]
-
The cell pellet is homogenized in a buffer containing HEPES and EDTA, followed by centrifugation to isolate the cell membranes.[4] The final membrane pellet is resuspended and stored at -80°C.[4]
Binding Assay:
-
A specific TAAR1 radioligand (e.g., 3[H]-(S)-4-[(ethyl-phenyl-amino)-methyl]-4,5-dihydro-oxazol-2-ylamine) is used at a concentration close to its dissociation constant (Kd).[4]
-
A range of concentrations of unlabeled this compound (e.g., 10 pM to 10 µM) are incubated with the cell membranes and the radioligand in a binding buffer (HEPES-NaOH with MgCl2 and CaCl2).[4]
-
Nonspecific binding is determined in the presence of a high concentration (e.g., 10 µM) of an unlabeled TAAR1 ligand.[4]
-
The reaction is incubated (e.g., 1 hour at 4°C) and then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[5]
-
The radioactivity retained on the filters is measured using a scintillation counter.[5]
Data Analysis:
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This assay measures the functional potency (EC50) and efficacy (Emax) of this compound by quantifying the increase in intracellular cyclic AMP (cAMP) upon TAAR1 activation.
Cell Culture and Transfection:
-
HEK-293 cells are cultured in a suitable medium.[6]
-
Cells are transiently co-transfected with a plasmid encoding the TAAR1 of interest and a cAMP BRET biosensor (e.g., EPAC).[6][7] Transfection can be performed using reagents like lipofectamine.[7]
BRET Assay:
-
Transfected cells are plated in a 96-well plate.[8]
-
The cells are incubated with the luciferase substrate, coelenterazine h.[8]
-
A baseline BRET signal is measured.
-
This compound is added at various concentrations, and the BRET signal is monitored over time (e.g., 20 minutes).[6] An increase in cAMP leads to a decrease in the BRET ratio.[6]
Data Analysis:
-
The change in BRET ratio is plotted against the log concentration of this compound.
-
The EC50 and Emax values are determined using a non-linear regression curve fit.[6]
This assay assesses the activation of downstream signaling pathways following TAAR1 stimulation by measuring the phosphorylation of ERK and CREB.
Cell Culture and Treatment:
-
HEK-293 cells expressing TAAR1 are cultured and then treated with various concentrations of this compound for different time points (e.g., 5 minutes for pERK, 15 minutes for pCREB).[7][9]
Western Blotting:
-
Cells are lysed, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a nitrocellulose membrane.[7]
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (pERK) and phosphorylated CREB (pCREB), as well as total ERK and CREB as loading controls.[7][9]
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Data Analysis:
-
The intensity of the pERK and pCREB bands is quantified and normalized to the total ERK and CREB bands, respectively.
In Vivo Effects on Dopaminergic and Serotonergic Systems
This compound demonstrates significant modulatory effects on dopamine and serotonin systems in vivo, which are believed to underlie its potential therapeutic applications.
Quantitative Data: In Vivo Studies
The following table summarizes the key findings from in vivo studies investigating the effects of this compound.
| Animal Model | Assay | Dose of this compound | Key Finding | Reference |
| Dopamine Transporter Knockout (DAT-KO) Mice | Locomotor Activity | 0.03, 0.1, 0.3 mg/kg (i.p.) | Dose-dependent suppression of hyperactivity | [2][3][7] |
| Sprague-Dawley Rats | Forced Swim Test | 1, 10 mg/kg (p.o.) | Significant reduction in immobility time | [7][10] |
| Sprague-Dawley Rats | Cocaine-induced Hyperactivity | 3.2, 10 mg/kg (i.p.) | No significant modification of acute hyperactivity | [11] |
| Sprague-Dawley Rats | Cocaine Sensitization | 1-10 mg/kg/day for 7 days (i.p.) | Blocked the induction of locomotor sensitization | [11] |
Experimental Protocols
This protocol assesses the effect of this compound on the hyperactivity exhibited by DAT-KO mice, a model of hyperdopaminergia.
Animals:
-
Male DAT-KO mice and their wild-type littermates are used.
Procedure:
-
Mice are placed in locomotor activity cages and allowed to habituate for a period (e.g., 30 minutes).[2]
-
This compound or vehicle is administered via intraperitoneal (i.p.) injection at various doses.[2]
-
Locomotor activity (e.g., total distance traveled) is recorded for a set duration (e.g., 90 minutes) following the injection.[2]
Data Analysis:
-
The total distance traveled is compared between the different treatment groups using statistical analysis (e.g., ANOVA followed by a post-hoc test).
The FST is a common behavioral assay used to screen for antidepressant-like activity.
Animals:
-
Male Sprague-Dawley rats are typically used.[10]
Procedure:
-
The test is conducted over two days.[12] On day one (pre-test), rats are placed in a cylinder of water (e.g., 24-30°C) for a set period (e.g., 15 minutes).[13]
-
On day two (test session), rats are administered this compound or vehicle orally (p.o.). After a specific time (e.g., 60 minutes), they are placed back into the water-filled cylinder for a shorter duration (e.g., 5 minutes).[10]
-
The session is recorded, and the duration of immobility, swimming, and climbing behaviors are scored by a blinded observer.[14]
Data Analysis:
-
The time spent in each behavioral state is compared between the treatment groups using statistical methods like ANOVA.
Signaling Pathways and Mechanisms of Action
Activation of TAAR1 by this compound initiates a cascade of intracellular events that ultimately modulate the function of dopamine and serotonin neurons.
The activation of TAAR1 by this compound primarily couples to the Gs alpha subunit of the G protein complex, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.[2][7][9] This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the transcription factor CREB (cAMP response element-binding protein).[7][9] Additionally, TAAR1 activation can lead to the phosphorylation of ERK (extracellular signal-regulated kinase), potentially through β-arrestin-mediated pathways.[7][9] These signaling cascades can influence gene transcription and neuronal function.
In dopaminergic neurons of the ventral tegmental area (VTA) and substantia nigra pars compacta (SNc), as well as serotonergic neurons of the dorsal raphe nucleus, TAAR1 activation by agonists generally leads to a reduction in neuronal firing rate. This inhibitory effect on monoaminergic neurons is a key mechanism through which this compound is thought to exert its therapeutic effects, such as reducing dopamine-related hyperactivity and potentially stabilizing mood.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of TAAR1 in the central nervous system. Its potent and selective agonism at this receptor results in significant modulation of dopamine and serotonin pathways, as evidenced by a range of in vitro and in vivo studies. The detailed methodologies provided in this guide are intended to support the ongoing research into TAAR1-targeted therapeutics. Further investigation, particularly utilizing techniques like in vivo microdialysis to quantify real-time neurotransmitter release in response to this compound, will continue to refine our understanding of its complex mechanism of action and therapeutic potential.
References
- 1. RO5263397 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
- 3. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay in Summary_ki [bindingdb.org]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The trace amine associated receptor 1 agonist RO5263397 attenuates the induction of cocaine behavioral sensitization in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. animal.research.wvu.edu [animal.research.wvu.edu]
- 14. researchgate.net [researchgate.net]
(R)-RO5263397: A Novel TAAR1 Agonist for Schizophrenia Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Schizophrenia is a complex neuropsychiatric disorder characterized by a constellation of positive, negative, and cognitive symptoms. Current antipsychotic medications primarily target the dopamine D2 receptor, often leading to incomplete efficacy and significant side effects. The Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a promising alternative therapeutic target. (R)-RO5263397 is a potent and selective TAAR1 agonist that has demonstrated antipsychotic-like and pro-cognitive effects in various preclinical models of schizophrenia. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological data, and detailed experimental protocols for its use in schizophrenia research.
Introduction
Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor (GPCR) that is activated by endogenous trace amines, such as β-phenylethylamine and tyramine.[1] It is expressed in key brain regions implicated in the pathophysiology of schizophrenia, including the ventral tegmental area (VTA) and the dorsal raphe nucleus (DRN), where it modulates the activity of dopaminergic and serotonergic neurons.[1] TAAR1 activation has been shown to reduce the firing of these neurons, thereby attenuating hyperdopaminergic states associated with psychosis, without the direct D2 receptor antagonism that characterizes current antipsychotics.[1]
This compound is a well-characterized TAAR1 agonist that has been extensively studied in preclinical models.[2] It exhibits partial to full agonist activity at TAAR1 across different species and has shown efficacy in models relevant to the positive, negative, and cognitive symptoms of schizophrenia.[2][3] This guide aims to provide researchers with the necessary technical information to effectively utilize this compound as a tool to investigate the therapeutic potential of TAAR1 agonism in schizophrenia.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and activating TAAR1. As a GPCR, TAAR1 activation initiates intracellular signaling cascades that modulate neuronal function. The primary signaling pathway involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4][5] This, in turn, can influence the activity of various downstream effectors, including protein kinase A (PKA).[6]
Furthermore, TAAR1 activation can modulate the activity of key neurotransmitter systems implicated in schizophrenia, including dopamine, serotonin, and glutamate.[1][7] In hyperdopaminergic states, TAAR1 agonism can reduce dopamine neuron firing and dopamine release.[8] In conditions of hypoglutamatergic function, TAAR1 activation has been shown to prevent deficits, suggesting a role in normalizing glutamate transmission.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Pharmacology of this compound at TAAR1
| Species | Assay | Parameter | Value | Reference(s) |
| Human | cAMP Accumulation | EC50 | 17 - 85 nM | [2] |
| Human | cAMP Accumulation | Emax | 81 - 82% | [2] |
| Rat | cAMP Accumulation | EC50 | 35 - 47 nM | [2] |
| Rat | cAMP Accumulation | Emax | 69 - 76% | [2] |
| Mouse | cAMP Accumulation | EC50 | 0.12 - 7.5 nM | [2] |
| Mouse | cAMP Accumulation | Emax | 59 - 100% | [2] |
| Cynomolgus Monkey | cAMP Accumulation | EC50 | 251 nM | [2] |
| Cynomolgus Monkey | cAMP Accumulation | Emax | 85% | [2] |
| Mouse | Binding Affinity | Ki | 0.9 nM | [2] |
| Rat | Binding Affinity | Ki | 9.1 nM | [2] |
Table 2: In Vivo Effects of this compound in Rodent Models of Schizophrenia
| Animal Model | Behavioral Test | Species | Dose Range (mg/kg) | Route | Effect | Reference(s) |
| Dopamine Transporter Knockout (DAT-KO) Mice | Locomotor Activity | Mouse | 0.03 - 0.3 | i.p. | Dose-dependent suppression of hyperactivity | [4][5] |
| Cocaine-Induced Hyperactivity | Locomotor Activity | Mouse | 0.3 | p.o. | Attenuation of hyperactivity | [3] |
| Cocaine-Induced Behavioral Sensitization | Locomotor Activity | Rat | 3.2 - 10 | i.p. | Blockade of the induction of sensitization | [3] |
| Ethanol-Induced Behavioral Sensitization | Locomotor Activity | Mouse | 0.1 - 0.32 | i.p. | Decrease in the expression of sensitization | [9] |
| Prepulse Inhibition (PPI) Deficit Model | Acoustic Startle Response | Mouse | 1 | i.p. | Improvement of sensory gating | [10] |
| Novel Object Recognition (NOR) | Cognitive Function | Mouse | 0.03 - 0.1 | i.p. | Promotion of short-term and long-term memory | [3][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound in schizophrenia research models.
In Vitro cAMP Accumulation Assay
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound at the TAAR1 receptor.
Materials:
-
HEK293 cells stably expressing human, rat, or mouse TAAR1.
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
This compound.
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP dynamic 2 kit, or a BRET-based sensor).[5][12]
-
Stimulation buffer.
-
96- or 384-well microplates.
-
Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence, or time-resolved fluorescence).
Procedure:
-
Cell Culture: Culture the TAAR1-expressing HEK293 cells according to standard protocols.
-
Cell Plating: Seed the cells into the microplates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in stimulation buffer.
-
Assay:
-
Remove the culture medium from the cells.
-
Add the this compound dilutions to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and perform the cAMP measurement according to the manufacturer's instructions for the chosen assay kit.
-
-
Data Analysis:
-
Generate a concentration-response curve by plotting the cAMP levels against the logarithm of the this compound concentration.
-
Fit the data using a sigmoidal dose-response equation to determine the EC50 and Emax values.
-
Amphetamine-Induced Hyperlocomotion
Objective: To assess the antipsychotic-like potential of this compound by measuring its ability to attenuate psychostimulant-induced hyperactivity, a common animal model of psychosis.
Materials:
-
Male C57BL/6J mice.
-
Open-field activity chambers equipped with infrared beams to automatically track movement.
-
This compound.
-
d-amphetamine sulfate.
-
Vehicle (e.g., saline, or a mixture of ethanol, Emulphor-620, and saline).[3]
Procedure:
-
Habituation: Acclimate the mice to the testing room for at least 1 hour before the experiment. Habituate the mice to the activity chambers for 30-60 minutes on one or more days prior to testing.
-
Drug Administration:
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal - i.p., or oral gavage - p.o.).
-
After a specified pretreatment time (e.g., 30 minutes), administer d-amphetamine (e.g., 2.5 mg/kg, i.p.) or vehicle.
-
-
Locomotor Activity Recording: Immediately place the mice in the activity chambers and record their locomotor activity (e.g., distance traveled, stereotypy counts) for 60-90 minutes.
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) and as a total over the entire session.
-
Compare the locomotor activity of the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Prepulse Inhibition (PPI) of the Acoustic Startle Response
Objective: To evaluate the effect of this compound on sensorimotor gating, a process that is deficient in individuals with schizophrenia.
Materials:
-
Male mice or rats.
-
Startle response measurement system (e.g., SR-LAB, San Diego Instruments).
-
This compound.
-
Vehicle.
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour.
-
Drug Administration: Administer this compound or vehicle at a specified time before testing.
-
Test Session:
-
Place the animal in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
-
The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms).
-
Prepulse-pulse trials: A weaker, non-startling prepulse (e.g., 73, 79, or 85 dB, 20 ms) presented 100 ms before the pulse.
-
No-stimulus trials: Background noise only.
-
-
-
Data Analysis:
-
Calculate the startle amplitude for each trial.
-
Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [ (startle response on prepulse-pulse trials) / (startle response on pulse-alone trials) ] * 100.
-
Compare the %PPI between the treatment groups using appropriate statistical methods.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of TAAR1 in the pathophysiology and treatment of schizophrenia. Its distinct mechanism of action, which does not rely on direct dopamine D2 receptor blockade, offers a novel avenue for the development of antipsychotics with a potentially improved side-effect profile and broader efficacy across all symptom domains of schizophrenia. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of TAAR1 agonists and to advance our understanding of the neurobiology of schizophrenia.
References
- 1. researchgate.net [researchgate.net]
- 2. Schizophrenia-like reduced sensorimotor gating in intact inbred and outbred rats is associated with decreased medial prefrontal cortex activity and volume - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selective TAAR1 partial agonist RO5263397 promoted novelty recognition memory in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
- 6. youtube.com [youtube.com]
- 7. Application of animal experimental models in the research of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal models of schizophrenia: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TAAR1 - Wikipedia [en.wikipedia.org]
- 10. Effect of trace amine-associated receptor 1 agonist RO5263397 on sensory gating in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trace amine-associated receptor 1 agonists RO5263397 and RO516601...: Ingenta Connect [ingentaconnect.com]
- 12. researchgate.net [researchgate.net]
The Role of (R)-RO5263397 in Regulating Wakefulness: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-RO5263397, a selective partial agonist of the Trace Amine-Associated Receptor 1 (TAAR1), has emerged as a significant modulator of wakefulness. This technical guide synthesizes the current understanding of this compound's pharmacological action, its impact on sleep-wake architecture, and the underlying neurobiological mechanisms. Through a comprehensive review of preclinical data, this document provides an in-depth analysis of its wake-promoting effects, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows. The evidence presented herein positions TAAR1 as a novel and promising target for the development of therapeutics aimed at treating disorders of excessive sleepiness.
Introduction
Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor (GPCR) that has garnered considerable interest for its role in regulating monoaminergic neurotransmission.[1][2] Endogenous ligands for TAAR1 include trace amines such as β-phenylethylamine, tyramine, and octopamine.[1][2] this compound is a potent and selective TAAR1 partial agonist that has been extensively studied for its effects on the central nervous system.[3][4] Notably, preclinical studies across various species, including mice, rats, and non-human primates, have consistently demonstrated the wake-promoting properties of this compound.[5][6][7] This guide provides a detailed technical overview of the role of this compound in the regulation of wakefulness.
Mechanism of Action: TAAR1 Partial Agonism and Dopaminergic Modulation
This compound exerts its wake-promoting effects primarily through its action as a partial agonist at the TAAR1 receptor.[5][8] TAAR1 is expressed in key brain regions associated with wakefulness and arousal, including the ventral tegmental area (VTA) and dorsal raphe nucleus (DRN).[9][10]
The prevailing hypothesis is that this compound, as a partial agonist, functionally antagonizes the constitutive activity or tonic activation of TAAR1 by endogenous ligands.[5][10] This receptor is thought to act as a negative regulator of dopamine (DA) release.[5][11] By attenuating this tonic inhibitory influence, this compound leads to an increase in the firing rate of dopaminergic neurons in the VTA and subsequent enhancement of dopamine signaling.[3][5][10] This proposed mechanism is supported by findings that the wake-promoting effects of this compound are attenuated by dopamine D1 and D2 receptor antagonists.[5][11]
Signaling Pathway
Activation of TAAR1 by an agonist typically leads to the stimulation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP) via a Gs-coupled mechanism.[1][12] However, the partial agonism of this compound results in a more complex downstream signaling cascade that ultimately modulates dopamine transporter (DAT) function and dopamine release.[1][2]
Quantitative Data on Wakefulness Regulation
The wake-promoting effects of this compound have been quantified in various preclinical models. The following tables summarize the key findings on changes in wakefulness, Non-Rapid Eye Movement (NREM) sleep, and Rapid Eye Movement (REM) sleep following administration of this compound.
Table 1: Effects of this compound on Sleep-Wake States in Mice
| Dose (mg/kg, p.o.) | Change in Wakefulness | Change in NREM Sleep | Change in REM Sleep | Reference |
| 0.3 | Increased | Decreased | Almost completely suppressed | [4][8] |
| 1.0 | Increased | Decreased | Almost completely suppressed | [4][8] |
| 10 (in DTA Dox(-) mice) | Increased | - | - | [7] |
Data presented as qualitative changes observed in the studies.
Table 2: Effects of this compound on Sleep-Wake States in Rats
| Dose (mg/kg, p.o.) | Change in Wakefulness | Change in NREM Sleep | Change in REM Sleep | Reference |
| 1.0 | Dose-dependently increased | Dose-dependently reduced | Dose-dependently reduced | [6][7] |
| 3.0 | Dose-dependently increased | Dose-dependently reduced | Dose-dependently reduced | [6][7] |
Data presented as qualitative changes observed in the studies.
Table 3: Effects of this compound on Sleep-Wake States in Cynomolgus Macaques
| Dose (mg/kg, p.o.) | Change in Wakefulness (WASO) | Change in NREM Sleep | Change in REM Sleep | Reference |
| 10 | Two-fold increase | Decreased (particularly N3) | Reduced | [6] |
WASO: Wake After Sleep Onset. Data presented as qualitative and semi-quantitative changes observed in the study.
Experimental Protocols
The following sections detail the methodologies employed in key experiments to assess the role of this compound in regulating wakefulness.
Animal Models and Surgical Implantation
-
Species: Male C57BL/6J mice, Sprague-Dawley rats, and adult male Cynomolgus macaques have been used in these studies.[5][6][13]
-
Surgical Procedure: Animals are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recordings to monitor brain activity and muscle tone, respectively.[8][14][15] For EEG, screw electrodes are placed over the frontal and parietal cortices.[15] For EMG, stainless steel wires are inserted into the nuchal or trapezius muscles.[15] In some studies, a telemetry device is implanted for recording locomotor activity (LMA) and body temperature (Tb).[7][8] A recovery period of at least one week is allowed post-surgery.[15]
Sleep-Wake Recording and Analysis
-
Housing and Acclimatization: Animals are individually housed in recording chambers under a controlled 12:12 hour light-dark cycle and allowed to acclimatize to the recording cables and environment.[15][16]
-
Data Acquisition: EEG and EMG signals are continuously recorded and digitized. The data is typically scored in 10-second or 30-second epochs into three vigilance states: wakefulness, NREM sleep, and REM sleep, based on standard criteria.[16][17]
-
Wakefulness: Characterized by low-voltage, high-frequency EEG and high-amplitude EMG activity.[17]
-
NREM Sleep: Characterized by high-voltage, low-frequency EEG (delta waves) and reduced EMG amplitude compared to wakefulness.[17]
-
REM Sleep: Characterized by low-voltage, high-frequency EEG with prominent theta activity and muscle atonia (low EMG amplitude).[17]
-
-
Data Analysis: The amount of time spent in each vigilance state is calculated for specific time periods following drug administration.[8]
Drug Administration
-
This compound Administration: this compound is typically dissolved in a vehicle solution (e.g., 10% DMSO in deionized water or a mixture of ethanol and Emulphor-620 in saline) and administered orally (p.o.) or intraperitoneally (i.p.).[5][18] Doses have ranged from 0.1 to 10 mg/kg.[4][6][13]
-
Antagonist Administration: To investigate the role of the dopaminergic system, dopamine receptor antagonists are administered prior to this compound.[5][11]
Experimental Workflow for Investigating Dopaminergic Mediation
The following diagram illustrates a typical experimental workflow to determine the involvement of dopamine receptors in the wake-promoting effects of this compound.
Concluding Remarks
This compound robustly promotes wakefulness and suppresses both NREM and REM sleep across multiple preclinical species.[6][7][8] Its mechanism of action is intrinsically linked to its partial agonism at the TAAR1 receptor, which leads to an enhancement of dopaminergic neurotransmission.[5][11] The lack of hyperlocomotion at wake-promoting doses suggests a favorable profile compared to traditional psychostimulants.[7][14] These findings underscore the potential of targeting the TAAR1 system for the development of novel therapies for sleep disorders characterized by excessive daytime sleepiness, such as narcolepsy.[6][7] Further research, including clinical trials, is warranted to fully elucidate the therapeutic utility of this compound and other TAAR1 modulators in human populations.
References
- 1. TAAR1 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]
- 3. RO5263397 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Wakefulness Induced by TAAR1 Partial Agonism is Mediated Through Dopaminergic Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trace amine-associated receptor 1 agonism promotes wakefulness without impairment of cognition in Cynomolgus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TAAR1 Agonists as Narcolepsy Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trace Amine-Associated Receptor 1 Regulates Wakefulness and EEG Spectral Composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trace amine-associated receptor 1 and drug abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
- 13. The trace amine associated receptor 1 agonist RO5263397 attenuates the induction of cocaine behavioral sensitization in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trace amine-associated receptor 1 agonism promotes wakefulness without impairment of cognition in Cynomolgus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid assessment of sleep/wake behaviour in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Automated determination of wakefulness and sleep in rats based on non-invasively acquired measures of movement and respiratory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The selective TAAR1 partial agonist RO5263397 promoted novelty recognition memory in mice - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamics of (R)-RO5263397: A Technical Guide
(R)-RO5263397 is a selective partial or full agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor that modulates monoaminergic and glutamatergic neurotransmission. [1][2] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization. The information is intended for researchers, scientists, and professionals in drug development.
Core Mechanism of Action
This compound exerts its effects primarily through the activation of TAAR1.[3][4] TAAR1 is a Gαs-coupled receptor, and its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[2][5] This primary signaling event initiates a cascade of downstream effects that ultimately modulate the activity of key neurotransmitter systems, including dopamine, serotonin, and glutamate.[[“]][7]
Quantitative Pharmacological Data
The pharmacological activity of this compound has been characterized across multiple species. The following tables summarize the key quantitative data regarding its binding affinity, potency, and efficacy at the TAAR1 receptor.
| Species | Affinity (Ki, nM) | EC50 (nM) | Emax (%) | Reference(s) |
| Human | Not Reported | 17 - 85 | 81 - 82 | [1] |
| Cynomolgus Monkey | Not Reported | 251 | 85 | [1] |
| Rat | 9.1 | 35 - 47 | 69 - 76 | [1] |
| Mouse | 0.9 | 0.12 - 7.5 | 59 - 100 | [1] |
| Table 1: In Vitro Activity of this compound at TAAR1 Across Species |
| Parameter | Value (Human TAAR1) | Reference(s) |
| EC50 | 1.48 nM | [8] |
| Emax | 86.7% | [8] |
| Table 2: Potency and Efficacy of this compound at Human TAAR1 (cAMP Assay) |
Downstream Signaling Pathways
Activation of TAAR1 by this compound triggers multiple intracellular signaling cascades beyond the initial cAMP production. Notably, it has been shown to induce the phosphorylation of the Extracellular signal-Regulated Kinase (ERK) and the cAMP Response Element-Binding protein (CREB) in a concentration- and time-dependent manner.[7][9][10] This suggests a broader impact on gene expression and cellular function.
References
- 1. RO5263397 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are TAAR1 agonists and how do they work? [synapse.patsnap.com]
- 6. consensus.app [consensus.app]
- 7. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
- 8. Molecular basis of human trace amine-associated receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on (R)-RO5263397 and its Effects on cAMP Signaling Pathways
This compound is a potent, selective, and orally available agonist for the Trace Amine-Associated Receptor 1 (TAAR1).[1] As a member of the G protein-coupled receptor (GPCR) family, TAAR1 is a key regulator of monoaminergic neurotransmission.[2][3] Its activation is primarily linked to the stimulation of the adenylyl cyclase-cAMP signaling cascade, making this compound a valuable tool for investigating the physiological roles of this pathway.[2][4][5][6] This document provides a comprehensive overview of the pharmacological profile of this compound, its detailed effects on cAMP and downstream signaling pathways, and the experimental protocols used for its characterization.
Quantitative Pharmacological Data
This compound has been characterized as a partial to full agonist at TAAR1, with its potency and efficacy varying across species.[7] The following tables summarize the key in vitro pharmacological data.
Table 1: In Vitro Potency (EC₅₀) of this compound at TAAR1
| Species | Receptor | EC₅₀ (nM) | Reference(s) |
|---|---|---|---|
| Human | hTAAR1 | 17 - 85 | [1][7] |
| Rat | rTAAR1 | 35 - 47 | [1][7] |
| Mouse | mTAAR1 | 0.12 - 7.5 | [7][8] |
| Cynomolgus Monkey | TAAR1 | 251 |[7] |
Table 2: In Vitro Efficacy (Eₘₐₓ) of this compound at TAAR1
| Species | Receptor | Eₘₐₓ (%) | Reference(s) |
|---|---|---|---|
| Human | hTAAR1 | 81 - 84 | [6][7] |
| Rat | rTAAR1 | 69 - 76 | [7] |
| Mouse | mTAAR1 | 31 - 100 | [6][7][8] |
| Cynomolgus Monkey | TAAR1 | 85 |[7] |
Core Signaling Pathway: TAAR1 Activation and cAMP Production
TAAR1 is a Gs protein-coupled receptor.[4][9] Upon binding of an agonist like this compound, the receptor undergoes a conformational change, leading to the activation of the associated Gs protein. The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[4] This elevation in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[2][5][6][10]
Figure 1. TAAR1-mediated cAMP signaling pathway activated by this compound.
Downstream Signaling: ERK and CREB Phosphorylation
Beyond the canonical cAMP/PKA pathway, activation of TAAR1 by this compound also induces the phosphorylation of the Extracellular signal-Regulated Kinase (ERK) and CREB in a time- and concentration-dependent manner.[2][5][8] While CREB phosphorylation is a known downstream event of PKA activation, ERK activation may occur through PKA-dependent or independent mechanisms, potentially involving β-arrestin2 signaling cascades.[2][6] This demonstrates that TAAR1 activation initiates a broader network of intracellular signaling events.
Figure 2. Downstream signaling cascades involving CREB and ERK phosphorylation.
Key Experimental Protocols
The characterization of this compound's effect on cAMP signaling relies on specific in vitro assays.
In Vitro cAMP Measurement using BRET Assay
This method allows for real-time monitoring of cAMP fluctuations in living cells upon receptor activation.[2][6]
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used.
-
Transfection: Cells are co-transfected with a plasmid encoding for human or mouse TAAR1 and a cAMP BRET biosensor. The biosensor changes its light emission properties in response to cAMP fluctuations.[2][6]
-
Assay Procedure:
-
Transfected cells are plated in a multi-well plate.
-
This compound is added at a range of concentrations.
-
Bioluminescence Resonance Energy Transfer (BRET) signal is measured immediately and over a time course (e.g., 20 minutes) using a plate reader.[6][11]
-
A decrease in the BRET ratio typically indicates an increase in intracellular cAMP levels.[6][11]
-
Data is fitted using a non-linear regression to calculate the EC₅₀ value.[6][8]
-
-
Controls: A known full TAAR1 agonist like β-phenylethylamine (PEA) is used as a positive control.[6][8] To confirm the effect is TAAR1-mediated, cells can be pre-treated with a selective TAAR1 antagonist, such as EPPTB, which should block the signal induced by this compound.[2]
Western Blot Analysis for ERK and CREB Phosphorylation
This technique is used to quantify the levels of phosphorylated (activated) ERK and CREB.[2]
-
Cell Culture and Treatment: HEK293 cells expressing TAAR1 are treated with this compound for specific durations (for time-course experiments) or at various concentrations (for dose-response experiments).[2]
-
Lysis and Protein Quantification: After treatment, cells are lysed, and the total protein concentration is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated forms of ERK (p-ERK) and CREB (p-CREB).
-
Separate blots are run and incubated with primary antibodies for total ERK and total CREB to serve as loading controls.[2]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate, and band intensities are quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the level of activation.
Figure 3. Workflow for key in vitro experiments characterizing this compound.
Conclusion
This compound is a well-characterized TAAR1 agonist that robustly activates the canonical Gs-adenylyl cyclase-cAMP signaling pathway. Its effects extend to the phosphorylation of downstream effectors like CREB and ERK, highlighting a complex signaling network. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and scientists utilizing this compound as a pharmacological tool to explore TAAR1 biology and its therapeutic potential in disorders related to monoaminergic dysfunction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
- 3. Molecular basis of human trace amine-associated receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RO5263397 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. TAAR1 - Wikipedia [en.wikipedia.org]
- 10. Trace Amine Associated Receptor 1 Signaling in Activated Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for (R)-RO5263397 In Vivo Studies in Rodents
For Researchers, Scientists, and Drug Development Professionals
(R)-RO5263397 , a selective agonist for the trace amine-associated receptor 1 (TAAR1), has demonstrated potential therapeutic effects in preclinical models of neuropsychiatric disorders. These application notes provide a comprehensive overview of reported in vivo dosages and experimental protocols for mice and rats to facilitate further research and development.
I. In Vivo Dosage and Administration
The following tables summarize the reported dosages of this compound administered to mice and rats in various in vivo studies. The compound is typically dissolved in a vehicle such as 1% Tween 80 in sterile water or a solution containing ethanol, Emulphor-620, and physiologic saline.
Table 1: this compound In Vivo Dosages for Mice
| Dosage Range (mg/kg) | Route of Administration | Key Findings |
| 0.03 - 0.3 | Intraperitoneal (i.p.) | Dose-dependently suppressed spontaneous locomotor activity in wild-type and dopamine transporter knockout (DAT-KO) mice.[1][2] |
| 0.1 | Intraperitoneal (i.p.) | Showed the most pronounced suppression of locomotor activity in DAT-KO mice.[1][2] |
| 0.03 - 0.1 | Intraperitoneal (i.p.) | Promoted short-term novelty recognition memory.[3] |
| 1.0 | Not specified | Increased the sensory gating index.[4] |
| 0.3 - 1.0 | Oral (p.o.) | Increased wakefulness and decreased NREM sleep time.[5] |
| 3.0 | Oral (p.o.) | Significantly decreased locomotor activity.[6] |
Table 2: this compound In Vivo Dosages for Rats
| Dosage Range (mg/kg) | Route of Administration | Key Findings |
| 1.0 - 10.0 | Intraperitoneal (i.p.) | Did not significantly alter spontaneous locomotor activity.[6] |
| 3.2 - 10.0 | Intraperitoneal (i.p.) | Did not significantly modify cocaine-induced hyperactivity in acute treatment.[6] |
| 1.0 - 10.0 | Intraperitoneal (i.p.) | Daily treatment for 7 days significantly blocked the induction of cocaine-induced locomotor sensitization.[6] |
| 1.0 - 10.0 | Oral (p.o.) | Dose-dependently reduced immobility time in the forced swim test, indicating an antidepressant-like effect.[2][7] |
II. Experimental Protocols
Detailed methodologies for key in vivo experiments are outlined below.
A. Locomotor Activity Assessment
This protocol is used to evaluate the effect of this compound on spontaneous or drug-induced locomotor activity.
-
Animals: Male C57BL/6 mice or Sprague-Dawley rats.
-
Apparatus: Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).
-
Procedure:
-
Acclimatize animals to the testing room for at least 1 hour before the experiment.
-
Place individual animals into the locomotor activity cages and allow them to habituate for a period of 30 minutes.[2]
-
Following habituation, administer this compound or vehicle via the desired route (e.g., i.p. or p.o.).
-
Immediately return the animals to the arenas and record locomotor activity (e.g., total distance traveled, horizontal and vertical beam breaks) for a specified duration, typically 60 to 90 minutes.[2][7]
-
For drug-interaction studies, administer the psychoactive substance (e.g., cocaine) at a predetermined time point after this compound administration and continue recording.
-
-
Data Analysis: Analyze the collected data using appropriate statistical methods, such as one-way or two-way ANOVA, followed by post-hoc tests to compare treatment groups.
B. Forced Swim Test (FST)
This test is a common behavioral paradigm to assess antidepressant-like effects.
-
Animals: Male rats.
-
Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (25°C) to a depth of 30 cm.
-
Procedure:
-
On the first day (pre-test session), place each rat in the cylinder for 15 minutes.
-
Twenty-four hours later (test session), administer this compound or vehicle orally.[2][7]
-
After a predetermined time (e.g., 60 minutes), place the rats individually into the swim cylinder for a 5-minute test session.
-
Record the duration of immobility, swimming, and climbing behaviors.
-
-
Data Analysis: Analyze the duration of each behavior using statistical tests like one-way ANOVA to compare the effects of different doses of this compound with the vehicle control group.
III. Signaling Pathways and Experimental Workflow
A. Signaling Pathway of this compound
This compound acts as a TAAR1 agonist. Activation of TAAR1, a G protein-coupled receptor, leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.[1][8] This signaling cascade can further induce the phosphorylation of extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB).[1][8] The antidepressant-like effects of this compound may involve the modulation of dopamine D1 and glutamate AMPA receptors.[1][8]
References
- 1. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
- 3. The selective TAAR1 partial agonist RO5263397 promoted novelty recognition memory in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of trace amine-associated receptor 1 agonist RO5263397 on sensory gating in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The trace amine associated receptor 1 agonist RO5263397 attenuates the induction of cocaine behavioral sensitization in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.uniupo.it [research.uniupo.it]
Application Notes and Protocols: A Comparative Analysis of Oral vs. Intraperitoneal Administration of (R)-RO5263397
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Trace Amine-Associated Receptor 1 (TAAR1) agonist, (R)-RO5263397, with a specific focus on comparing the oral (P.O.) and intraperitoneal (I.P.) routes of administration. This document includes a summary of available quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
This compound is a potent and selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that modulates monoaminergic systems. Its potential therapeutic applications in neuropsychiatric disorders have led to extensive preclinical research. The choice of administration route is a critical factor in preclinical studies, significantly influencing the pharmacokinetic and pharmacodynamic profile of a compound. This document aims to provide a comparative guide for researchers utilizing this compound, aiding in the selection of the most appropriate administration route for specific experimental goals.
Data Presentation: Pharmacokinetic and Pharmacodynamic Comparison
Pharmacokinetic Parameters
Intraperitoneal administration generally leads to more rapid and complete absorption compared to the oral route, which is subject to first-pass metabolism in the liver.[1] For this compound, one study in rats reported a half-life of 4.3 hours after oral administration and 2.6 hours following intravenous administration.[2] It is expected that the half-life after intraperitoneal administration would fall between these two values.[2]
Table 1: Summary of Available Pharmacokinetic Data for this compound in Rodents
| Parameter | Oral (P.O.) Administration | Intraperitoneal (I.P.) Administration | Key Considerations |
| Bioavailability | Data not available for this compound. Generally lower than I.P. due to first-pass metabolism. | Data not available for this compound. Generally higher than oral administration.[1] | The intraperitoneal route bypasses the gastrointestinal tract and first-pass metabolism, often resulting in higher systemic exposure.[1] |
| Time to Maximum Concentration (Tmax) | Data not available. | Data not available. | I.P. administration typically results in a shorter Tmax compared to oral administration. |
| Maximum Concentration (Cmax) | Data not available. | Data not available. | Cmax is generally expected to be higher and achieved more rapidly with I.P. administration. |
| Area Under the Curve (AUC) | Data not available. | Data not available. | AUC is a measure of total drug exposure and is typically greater with I.P. administration for the same dose. |
| Half-life (t½) | 4.3 hours (in rats)[2] | Expected to be between 2.6 and 4.3 hours (in rats)[2] | The elimination half-life can be influenced by the rate of absorption. |
Pharmacodynamic Effects
Both oral and intraperitoneal administration of this compound have demonstrated efficacy in various preclinical models, indicating that the compound reaches its target in the central nervous system via both routes.
Table 2: Summary of In Vivo Pharmacodynamic Effects of this compound
| Experimental Model | Administration Route | Species | Dose Range | Observed Effect | Reference |
| Cocaine-induced hyperactivity | Intraperitoneal (I.P.) | Mice | Not specified | Attenuated hyperactivity | [2] |
| Locomotor activity | Oral (P.O.) | Mice | 3 mg/kg | Decreased locomotor activity | [2] |
| Locomotor activity | Oral (P.O.) | Rats | Up to 3 mg/kg | No significant effect | [2] |
| Locomotor activity | Intraperitoneal (I.P.) | Rats | Up to 10 mg/kg | No significant effect | [2] |
| Cocaine behavioral sensitization | Intraperitoneal (I.P.) | Rats | 3.2 and 10 mg/kg | Attenuated the induction of sensitization | [2] |
| Novel object recognition | Intraperitoneal (I.P.) | Mice | 0.03 and 0.1 mg/kg | Promoted memory retrieval | |
| Executive functions | Intraperitoneal (I.P.) | Rats | 0.3 - 6 mg/kg | Increased attention, decreased cognitive flexibility |
Experimental Protocols
The following protocols are generalized from methodologies reported in the scientific literature. Researchers should adapt these protocols based on their specific experimental design and institutional guidelines.
Protocol 1: Oral Administration (Gavage) in Rodents
1. Materials:
-
This compound
-
Vehicle (e.g., 0.3% Polysorbate 80 in sterile water or saline)
-
Oral gavage needles (size appropriate for the animal)
-
Syringes
-
Balance
-
Vortex mixer
2. Procedure:
-
Animal Handling: Acclimatize animals to handling for several days prior to the experiment to minimize stress.
-
Dose Calculation: Calculate the required dose of this compound based on the animal's body weight.
-
Formulation Preparation:
-
Accurately weigh the required amount of this compound.
-
Prepare the vehicle solution (e.g., 0.3% Polysorbate 80 in sterile water).
-
Suspend or dissolve the compound in the vehicle. Vortex thoroughly to ensure a homogenous mixture. Prepare fresh daily.
-
-
Administration:
-
Gently restrain the animal.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper insertion depth.
-
Carefully insert the gavage needle into the esophagus and deliver the calculated volume of the drug solution.
-
Monitor the animal for any signs of distress after administration.
-
Protocol 2: Intraperitoneal Administration in Rodents
1. Materials:
-
This compound
-
Vehicle (e.g., 1% Tween 80 in sterile saline; or a mixture of 1 part absolute ethanol, 1 part Emulphor-620, and 18 parts physiological saline)
-
Sterile syringes and needles (e.g., 25-27G for mice, 23-25G for rats)
-
Balance
-
Vortex mixer
2. Procedure:
-
Animal Handling: As with oral administration, acclimatize animals to handling.
-
Dose Calculation: Calculate the required dose based on the animal's body weight.
-
Formulation Preparation:
-
Weigh the necessary amount of this compound.
-
Prepare the chosen vehicle.
-
Dissolve or suspend the compound in the vehicle and vortex until homogenous. Prepare fresh daily.
-
-
Administration:
-
Restrain the animal to expose the abdomen.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Insert the needle at a 10-20 degree angle and inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the animal to its cage.
-
Monitor for any adverse reactions.
-
Visualizations
Signaling Pathways of this compound
This compound acts as an agonist at the TAAR1 receptor, which is a Gs-coupled GPCR. Activation of TAAR1 initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, can activate Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[3][4][5] Additionally, TAAR1 activation has been shown to influence other signaling pathways, such as the ERK (extracellular signal-regulated kinase) pathway.[3][4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. The trace amine associated receptor 1 agonist RO5263397 attenuates the induction of cocaine behavioral sensitization in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for (R)-RO5263397 in HEK293T Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-RO5263397 is a potent and selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor (GPCR) implicated in various neurological and psychiatric disorders.[1][2][3] Its use in in vitro cellular models, such as Human Embryonic Kidney 293T (HEK293T) cells, is crucial for elucidating its mechanism of action and screening for novel therapeutic agents. These application notes provide detailed protocols for utilizing this compound in HEK293T cell-based assays to study TAAR1 signaling.
HEK293T cells are a derivative of the HEK293 cell line and are widely used in biological research due to their high transfectability and robust growth.[4][5][6] They are an ideal system for overexpressing TAAR1 and studying the downstream signaling events initiated by agonists like this compound.
Mechanism of Action
This compound acts as a partial to full agonist at the TAAR1 receptor, depending on the species.[3][7] Upon binding, it activates the Gαs subunit of the associated G protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2][8] This primary signaling cascade can further trigger downstream pathways, including the phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB).[1][2][7][8]
Data Presentation
In Vitro Efficacy of this compound at TAAR1
| Species | EC50 (nM) | Emax (%) | Cell Line | Assay Type | Reference |
| Human | 17 - 85 | 81 - 82 | HEK293 | cAMP accumulation | [3][9] |
| Mouse | 0.12 - 7.5 | 59 - 100 | HEK293 | cAMP accumulation | [3][7] |
| Rat | 35 - 47 | 69 - 76 | HEK293 | cAMP accumulation | [3][9] |
Experimental Protocols
Protocol 1: General Culture of HEK293T Cells
This protocol outlines the standard procedure for maintaining and passaging HEK293T cells to ensure their health and suitability for subsequent assays.[4][5][10][11]
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle Medium (DMEM), high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA
-
T-75 cell culture flasks
-
15 mL conical tubes
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Cell Maintenance: Culture HEK293T cells in T-75 flasks with complete DMEM. Change the medium every 2-3 days.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium.[10]
-
Wash the cell monolayer once with 5 mL of sterile PBS.
-
Aspirate the PBS and add 2-3 mL of 0.25% Trypsin-EDTA to the flask, ensuring the entire surface is covered.
-
Incubate at 37°C for 2-3 minutes, or until the cells detach.
-
Add 7-8 mL of complete DMEM to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 split ratio) to a new T-75 flask containing fresh, pre-warmed complete DMEM.[10]
-
Return the flask to the incubator.
Protocol 2: Transient Transfection of HEK293T Cells with TAAR1
This protocol describes the transient transfection of HEK293T cells with a plasmid encoding for TAAR1, a necessary step for studying this compound's effects in this cell line which does not endogenously express the receptor.
Materials:
-
HEK293T cells (70-80% confluent in a 6-well plate)[12]
-
Plasmid DNA encoding for human or mouse TAAR1
-
Transfection reagent (e.g., Lipofectamine 2000 or similar)
-
Opti-MEM or other serum-free medium
-
Complete DMEM
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
In a sterile tube, dilute the TAAR1 plasmid DNA in serum-free medium.
-
In a separate sterile tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted DNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 20 minutes to allow for complex formation.[12]
-
-
Transfection:
-
Aspirate the medium from the HEK293T cells.
-
Add the DNA-transfection reagent complex dropwise to the cells.
-
Add fresh, pre-warmed complete DMEM to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Return the plate to the incubator and incubate for 24-48 hours before proceeding with the assay.
Protocol 3: cAMP Measurement using a BRET-based Assay
This protocol details a method to quantify changes in intracellular cAMP levels in response to this compound treatment using a Bioluminescence Resonance Energy Transfer (BRET) biosensor.[1]
Materials:
-
TAAR1-transfected HEK293T cells
-
cAMP BRET biosensor plasmid
-
This compound
-
Forskolin (positive control)
-
TAAR1 antagonist (e.g., EPPTB, for validation)
-
Assay buffer (e.g., HBSS)
-
BRET substrate (e.g., coelenterazine h)
-
White, clear-bottom 96-well plates
-
Plate reader capable of measuring BRET signals
Procedure:
-
Co-transfection: Co-transfect HEK293T cells with the TAAR1 plasmid and the cAMP BRET biosensor plasmid as described in Protocol 2.
-
Cell Seeding: 24 hours post-transfection, seed the cells into a white, clear-bottom 96-well plate.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay:
-
48 hours post-transfection, aspirate the culture medium and replace it with assay buffer.
-
Incubate the plate at 37°C for 30 minutes.
-
For antagonist experiments, pre-treat the cells with the antagonist for 5-10 minutes before adding the agonist.[1]
-
Add the BRET substrate to all wells and incubate as per the manufacturer's instructions.
-
Add the different concentrations of this compound to the respective wells. Include wells with vehicle control and a positive control (e.g., 20 µM Forskolin).[1]
-
-
Data Acquisition: Immediately begin reading the BRET signal in a plate reader. A decrease in the BRET ratio typically indicates an increase in cAMP levels.[1] Readings can be taken kinetically over 20-30 minutes.[1]
-
Data Analysis: Plot the change in BRET ratio against the log concentration of this compound. Fit the data to a non-linear regression curve to determine the EC50.
Protocol 4: Western Blot for ERK and CREB Phosphorylation
This protocol is for assessing the phosphorylation status of ERK and CREB in TAAR1-transfected HEK293T cells following treatment with this compound.[7][8]
Materials:
-
TAAR1-transfected HEK293T cells in 6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-CREB, anti-total-CREB)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Starve the TAAR1-transfected HEK293T cells in serum-free medium for 4-6 hours.
-
Treat the cells with various concentrations of this compound for different time points (e.g., 5, 15, 30 minutes).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein samples to the same concentration and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total ERK, phospho-CREB, and total CREB to ensure equal protein loading and to determine the relative phosphorylation levels.
Mandatory Visualizations
Caption: Signaling pathway of this compound via TAAR1 activation.
Caption: Workflow for cAMP measurement using a BRET-based assay.
Caption: Workflow for Western blot analysis of ERK and CREB phosphorylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RO5263397 - Wikipedia [en.wikipedia.org]
- 4. horizondiscovery.com [horizondiscovery.com]
- 5. Culture and transfection of HEK293T cells [protocols.io]
- 6. HEK293T Cell Line: Unlocking the Potential in Transfection Studies [cytion.com]
- 7. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HEK 293T Tissue Culture Protocols [ndfs.byu.edu]
- 12. Transient transfection protocol for HEK293T cells [euromabnet.com]
Application Notes and Protocols for Bioluminescence Resonance Energy Transfer (BRET) Assay for (R)-RO5263397
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-RO5263397 is a potent and selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor (GPCR) implicated in various neurological and psychiatric disorders.[1] Understanding the interaction of novel compounds like this compound with TAAR1 and their downstream signaling consequences is crucial for drug development. One of the key signaling pathways for many GPCRs involves the recruitment of β-arrestin proteins, which can mediate receptor desensitization and initiate G protein-independent signaling cascades.[2][3]
Bioluminescence Resonance Energy Transfer (BRET) is a powerful, cell-based assay that allows for the real-time monitoring of protein-protein interactions in living cells.[2][4] This technology is particularly well-suited for studying the interaction between a GPCR and β-arrestin upon ligand stimulation. The assay relies on the non-radiative transfer of energy from a bioluminescent donor, typically a variant of Renilla luciferase (Rluc), to a fluorescent acceptor, such as a variant of the green fluorescent protein (GFP), when the two are in close proximity (<10 nm).[4][5]
These application notes provide a detailed protocol for utilizing a BRET assay to characterize the interaction between TAAR1 and β-arrestin 2 upon stimulation with this compound.
Signaling Pathway and Experimental Workflow
The activation of TAAR1 by an agonist like this compound leads to a conformational change in the receptor, promoting the recruitment of β-arrestin 2 from the cytoplasm to the cell membrane. This interaction can be monitored using a BRET assay where TAAR1 is fused to a BRET donor (e.g., Rluc8) and β-arrestin 2 is fused to a BRET acceptor (e.g., Venus).
The experimental workflow for the TAAR1 β-arrestin 2 recruitment BRET assay involves co-transfection of cells with plasmids encoding the TAAR1-Rluc8 donor and the β-arrestin 2-Venus acceptor, followed by cell stimulation with this compound and measurement of the BRET signal.
Quantitative Data Summary
| Compound | Receptor | Assay Type | EC50 (nM) | Reference |
| This compound | Human TAAR1 | cAMP BRET | 17 | [1] |
| This compound | Rat TAAR1 | cAMP BRET | 35 | [1] |
| This compound | Mouse TAAR1 | cAMP BRET | 0.12 | [7][8] |
| β-phenylethylamine (PEA) | Mouse TAAR1 | cAMP BRET | 59.8 | [7] |
Experimental Protocols
This section provides a detailed protocol for a BRET assay to measure the recruitment of β-arrestin 2 to TAAR1 upon stimulation with this compound. This protocol is adapted from established methods for GPCR-β-arrestin BRET assays.[4]
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells.
-
Plasmids:
-
pcDNA3.1 vector encoding human TAAR1 C-terminally fused to Renilla luciferase 8 (TAAR1-Rluc8).
-
pcDNA3.1 vector encoding human β-arrestin 2 N-terminally fused to Venus fluorescent protein (Venus-β-arrestin2).
-
-
Transfection Reagent: Lipofectamine® 2000 or Polyethylenimine (PEI).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Buffer: Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
BRET Substrate: Coelenterazine h (5 mM stock in ethanol).
-
This compound: Stock solution in DMSO.
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer: Capable of sequential dual-emission detection (e.g., filters for 475 ± 15 nm and 530 ± 15 nm).
Experimental Procedure
Day 1: Cell Seeding
-
Culture HEK293 cells in a T75 flask until they reach 70-80% confluency.
-
Trypsinize the cells and resuspend them in fresh culture medium.
-
Seed the cells into a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
Day 2: Transfection
-
In separate tubes, dilute the TAAR1-Rluc8 and Venus-β-arrestin2 plasmids in serum-free medium (e.g., Opti-MEM®). A typical starting ratio is 1:3 to 1:5 (donor:acceptor) to ensure sufficient acceptor molecules for the expressed donor.
-
Prepare the transfection reagent according to the manufacturer's instructions.
-
Combine the diluted plasmids and the transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow for complex formation.
-
Add the transfection complexes dropwise to the cells in the 6-well plate.
-
Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours.
Day 3: Cell Plating
-
Trypsinize the transfected cells and resuspend them in fresh culture medium.
-
Count the cells and adjust the density to approximately 50,000-100,000 cells per well.
-
Plate the cells into a 96-well white, clear-bottom plate.
-
Incubate the plate at 37°C in a CO₂ incubator for 24 hours.
Day 4: BRET Assay
-
Prepare a serial dilution of this compound in assay buffer. Include a vehicle control (DMSO) and a positive control if available (e.g., a known TAAR1 agonist like β-phenylethylamine).
-
Carefully remove the culture medium from the 96-well plate and wash the cells once with assay buffer.
-
Add the diluted this compound to the respective wells and incubate at 37°C for 15-30 minutes.
-
Prepare the BRET substrate solution by diluting the Coelenterazine h stock solution to a final concentration of 5 µM in assay buffer.
-
Add the Coelenterazine h solution to each well.
-
Immediately measure the luminescence in the luminometer, reading the donor emission (e.g., 475 nm) and the acceptor emission (e.g., 530 nm) sequentially for each well.
Data Analysis
-
Calculate the BRET Ratio: For each well, calculate the BRET ratio using the following formula:
-
BRET Ratio = (Acceptor Emission) / (Donor Emission)
-
-
Normalize the Data:
-
Subtract the BRET ratio of the vehicle control from the BRET ratio of each agonist-treated well to obtain the net BRET signal.
-
Optionally, normalize the data to the maximum BRET signal obtained with a saturating concentration of a reference agonist.
-
-
Generate Dose-Response Curves:
-
Plot the net BRET signal as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism) to determine the EC₅₀ value.
-
Conclusion
The BRET assay for β-arrestin 2 recruitment is a robust and sensitive method to characterize the pharmacology of ligands acting on TAAR1. This protocol provides a detailed framework for assessing the ability of this compound to promote the interaction between TAAR1 and β-arrestin 2, offering valuable insights into its mechanism of action and potential for biased agonism. The quantitative data obtained from this assay is essential for the preclinical evaluation and development of novel TAAR1-targeting therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | BRET biosensors to study GPCR biology, pharmacology, and signal transduction [frontiersin.org]
- 3. BRET approaches to characterize dopamine and TAAR1 receptor pharmacology and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Enhanced BRET Technology for the Monitoring of Agonist-Induced and Agonist-Independent Interactions between GPCRs and β-Arrestins [frontiersin.org]
- 6. Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced BRET Technology for the Monitoring of Agonist-Induced and Agonist-Independent Interactions between GPCRs and β-Arrestins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of ERK/CREB Phosphorylation Following (R)-RO5263397 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for the investigation of ERK and CREB phosphorylation in response to treatment with (R)-RO5263397, a potent and selective Trace Amine-Associated Receptor 1 (TAAR1) agonist.[1][2][3][4][5] The provided protocols and data serve as a valuable resource for researchers in pharmacology, cell biology, and drug discovery.
This compound has been demonstrated to induce the phosphorylation of both Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB) in a concentration- and time-dependent manner.[1][2][3] This suggests the involvement of the ERK/CREB signaling pathway in the mechanism of action of this TAAR1 agonist.
Data Presentation
The following tables summarize the quantitative analysis of ERK and CREB phosphorylation in human embryonic kidney (HEK293) cells expressing human TAAR1 (hTAAR1) after treatment with this compound. The data is presented as the fold change in the ratio of phosphorylated protein to total protein, normalized to the vehicle control.
Table 1: Time-Dependent Phosphorylation of ERK and CREB after this compound Treatment
| Time Point | p-ERK/Total ERK (Fold Change) | p-CREB/Total CREB (Fold Change) |
| 0 min | 1.0 | 1.0 |
| 5 min | ~2.5 | ~1.5 |
| 15 min | ~1.8 | ~2.8 |
| 30 min | ~1.5 | ~2.0 |
| 60 min | ~1.2 | ~1.5 |
Data is estimated from graphical representations in Espinoza et al., 2018.[1][2][3][6]
Table 2: Concentration-Dependent Phosphorylation of ERK and CREB after this compound Treatment
| This compound Concentration (nM) | p-ERK/Total ERK (Fold Change at 5 min) | p-CREB/Total CREB (Fold Change at 15 min) |
| 0 | 1.0 | 1.0 |
| 0.01 | ~1.2 | ~1.3 |
| 0.1 | ~1.8 | ~1.8 |
| 1 | ~2.5 | ~2.5 |
| 10 | ~2.8 | ~2.8 |
| 100 | ~2.6 | ~2.6 |
Data is estimated from graphical representations in Espinoza et al., 2018.[1][2][3][6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway activated by this compound and the general workflow for the Western blot analysis.
Experimental Protocols
Cell Culture and Treatment
This protocol is based on methods used for HEK293 cells but can be adapted for other relevant cell lines.
Materials:
-
HEK293 cells stably or transiently expressing hTAAR1
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Serum-free medium
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
6-well cell culture plates
Procedure:
-
Seed HEK293-hTAAR1 cells in 6-well plates and culture until they reach 80-90% confluency.
-
For time-course experiments, serum-starve the cells for 4-6 hours prior to treatment.
-
Prepare working solutions of this compound in serum-free medium at the desired concentrations. Include a vehicle control (DMSO).
-
Remove the serum-free medium and add the this compound-containing medium or vehicle control to the cells.
-
Incubate the cells for the desired time points (e.g., 0, 5, 15, 30, 60 minutes).
-
For concentration-response experiments, treat the cells with different concentrations of this compound for a fixed time (e.g., 5 minutes for p-ERK, 15 minutes for p-CREB).
-
After treatment, immediately place the plates on ice and proceed to cell lysis.
Cell Lysis and Protein Quantification
Materials:
-
RIPA Lysis Buffer (or similar) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
BCA Protein Assay Kit
Procedure:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-150 µL for a 6-well plate).
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein) to new pre-chilled tubes.
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
Western Blotting
Materials:
-
Laemmli sample buffer (4x or 2x)
-
SDS-PAGE gels (e.g., 4-15% gradient gels)
-
Running buffer
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-total ERK1/2
-
Rabbit anti-phospho-CREB (Ser133)
-
Rabbit anti-total CREB
-
-
HRP-conjugated anti-rabbit secondary antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced Chemiluminescent (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate (to a final concentration of 1x).
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of the SDS-PAGE gel.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK1/2) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To detect total ERK, CREB, or a loading control on the same membrane, the membrane can be stripped.
-
Incubate the membrane in a stripping buffer to remove the primary and secondary antibodies.
-
Wash the membrane thoroughly and re-block before incubating with the next primary antibody.
-
Data Analysis
-
Densitometry:
-
Quantify the band intensities for the phosphorylated and total proteins using image analysis software (e.g., ImageJ or software provided with the imaging system).
-
-
Normalization:
-
For each sample, calculate the ratio of the phosphorylated protein band intensity to the total protein band intensity (e.g., p-ERK / Total ERK).
-
Normalize these ratios to the vehicle control to determine the fold change in phosphorylation.
-
Note: It is crucial to ensure that the signal intensities are within the linear range of detection for accurate quantification. This may require optimizing protein loading amounts and exposure times.
References
- 1. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
- 4. research.uniupo.it [research.uniupo.it]
- 5. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Locomotor Activity Testing with (R)-RO5263397
Introduction
(R)-RO5263397 is a selective partial agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor that modulates dopaminergic and serotonergic systems.[1][2][3] Its activity at the TAAR1 receptor makes it a compound of significant interest for studying neuropsychiatric and substance use disorders.[4] TAAR1 activation has been shown to attenuate the behavioral effects of psychostimulants, making locomotor activity a critical endpoint for evaluating the pharmacological effects of this compound.[5][6][7][8]
These application notes provide detailed protocols and summarized data for researchers investigating the effects of this compound on spontaneous and psychostimulant-induced locomotor activity in preclinical models.
Data Presentation
The following tables summarize the quantitative effects of this compound on locomotor activity across various experimental conditions.
Table 1: Effects of this compound on Spontaneous Locomotor Activity
| Animal Model | Dose Range (mg/kg) | Route | Effect on Locomotion | Reference |
| Sprague-Dawley Rats | 1 - 10 | i.p. | No significant alteration.[1] | [1] |
| Rats | up to 3 | p.o. | No significant effect.[1] | [1] |
| Mice | 3 | p.o. | Significantly decreased.[1] | [1] |
| Mice | 0.1, 0.32 | i.p. | No significant alteration.[9] | [9] |
| Mice | 1 | i.p. | Slightly decreased.[10] | [10] |
| Mice | 10 | i.p. | Dramatically reduced.[10] | [10] |
| DAT-KO Mice | 0.03, 0.1, 0.3 | i.p. | Dose-dependently suppressed hyperactivity.[2] | [2] |
| Wildtype Mice | Not specified | i.p. | Significant inhibiting action.[2] | [2] |
Table 2: Effects of this compound on Psychostimulant-Induced Locomotor Activity
| Animal Model | Psychostimulant | This compound Dose (mg/kg) & Route | Experimental Phase | Effect | Reference |
| Rats | Cocaine (15 mg/kg) | 3.2, 10 (i.p.) | Acute Hyperactivity | Did not significantly modify.[1] | [1] |
| Rats | Cocaine (15 mg/kg) | Not specified (daily) | Induction of Sensitization | Significantly blocked.[1] | [1] |
| Rats | Cocaine | 10 (i.p.) | Expression of Sensitization | Significantly attenuated.[1] | [1] |
| Rats | Nicotine | Dose-dependent (up to 10, i.p.) | Acute Hyperactivity | Decreased nicotine-induced hyperlocomotion.[5] | [5] |
| Rats | Nicotine | 10 (i.p.) | Development of Sensitization | Prevented development.[5][11] | [5][11] |
| Rats | Nicotine | 10 (i.p.) | Expression of Sensitization | Blocked hypermotility.[5][11] | [5][11] |
| Mice | Morphine | 1 (i.p., max dose) | Expression of Sensitization | Attenuated expression.[10] | [10] |
| WT Mice | Ethanol (2.4 g/kg) | 0.1, 0.32 (i.p.) | Expression of Sensitization | Significantly decreased.[9] | [9] |
| WT Mice | Ethanol (2.4 g/kg) | 0.1, 0.32 (i.p., daily) | Development of Sensitization | Prevented development.[9] | [9] |
| Mice | Methamphetamine | Dose-dependent | Expression of Sensitization | Attenuated expression.[7][8] | [7][8] |
Mandatory Visualizations
Experimental Protocols
The following protocols are synthesized from methodologies reported in peer-reviewed literature.[1][9][10][12] Researchers should adapt these protocols based on their specific experimental goals and institutional animal care guidelines.
Protocol 1: Spontaneous Locomotion Assessment
Objective: To determine the effect of this compound on baseline locomotor activity.
1. Animals:
-
Adult male Sprague-Dawley rats or C57BL/6J mice are commonly used.[1][9]
-
House animals individually on a 12/12-h light/dark cycle with ad libitum access to food and water.[1]
-
All behavioral testing should occur during the light period.[1]
2. Drug Preparation:
-
This compound: Dissolve in a vehicle mixture, for example: 1 part absolute ethanol, 1 part Emulphor-620, and 18 parts physiological saline.[1] Another reported vehicle is 5% Emulphor-620, 5% absolute ethanol, and 90% saline.[9]
-
Vehicle Control: Prepare the vehicle solution without the active compound.
-
Administration: Typically administered via intraperitoneal (i.p.) or oral (p.o.) routes.
3. Apparatus:
-
Locomotor activity chambers (e.g., 40x40x30 cm for rats, 40x40x30 cm for mice) made of clear or black acrylic.[1][9][12]
-
Activity is monitored using an automated system, such as a video surveillance camera with analysis software or an infrared photocell beam system (e.g., AccuScan Instruments).[1][9][12]
4. Procedure:
-
Acclimation: Move animals to the testing room 30-60 minutes before the session begins to allow for acclimation.[12][13]
-
Habituation: For at least three days prior to testing, handle the animals and habituate them to the injection procedure and the test chambers (e.g., 60-minute sessions each day).[1][9] This reduces novelty-induced hyperactivity.
-
Testing Day:
-
Administer the assigned dose of this compound or vehicle.
-
Immediately place the animal into the locomotor activity chamber.[1][12]
-
Record locomotor activity continuously for a predefined period, typically 60 to 90 minutes.[1][2]
-
Clean the chambers thoroughly between each animal to eliminate olfactory cues.[13]
-
-
Data Analysis: The primary endpoint is the total distance traveled, often binned into 5-minute intervals to observe the time course of the drug's effect.
Protocol 2: Psychostimulant-Induced Hyperlocomotion and Behavioral Sensitization
Objective: To assess the ability of this compound to modulate the acute locomotor-activating effects of a psychostimulant and the development or expression of behavioral sensitization.
1. Animals, Drug Preparation, and Apparatus:
-
As described in Protocol 1.
-
Psychostimulants: Dissolve cocaine hydrochloride in 0.9% saline.[1] Dissolve nicotine or ethanol to the desired concentration in saline.[5][9]
2. Procedure:
A. Acute Psychostimulant Hyperactivity:
-
Follow the acclimation and habituation steps from Protocol 1.
-
On the test day, pre-treat animals with this compound or vehicle.
-
After the appropriate pre-treatment time (e.g., immediately for i.p.), administer the psychostimulant (e.g., cocaine, nicotine).[1][5]
-
Place the animal in the chamber and record locomotor activity.
B. Development (Induction) of Sensitization:
-
Each day, administer this compound (or vehicle) followed by the psychostimulant (or saline for control groups).
-
On select days (e.g., Day 1 and Day 7), place the animals in the locomotor chambers immediately after injections to measure the development of the sensitized response.[1][9]
-
On other days, injections can be given in the home cage.[9]
C. Expression of Sensitization:
-
Following the development phase, animals undergo a drug-free withdrawal period (e.g., 7 days).[1]
-
On the challenge day, all groups receive a challenge injection of the psychostimulant only (no this compound).[1]
-
To test if this compound can block the expression of a previously established sensitization, a separate cohort of animals would first be sensitized with the psychostimulant alone. Then, during the challenge test, they would be pre-treated with this compound before the psychostimulant challenge.[9]
-
Immediately place animals in the chambers and record locomotor activity.
3. Data Analysis:
-
Compare the locomotor response to the psychostimulant between the vehicle and this compound pre-treated groups.
-
For sensitization, a significant increase in locomotor activity on the final day of induction compared to the first day indicates the development of sensitization.
-
Attenuation of this increase in the this compound co-administered group demonstrates a blockade of the development of sensitization.[1]
-
A reduction in the locomotor response during the expression test in the this compound group demonstrates an attenuation of the expression of sensitization.[1][9]
References
- 1. The trace amine associated receptor 1 agonist RO5263397 attenuates the induction of cocaine behavioral sensitization in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RO5263397 - Wikipedia [en.wikipedia.org]
- 4. Trace amine-associated receptor 1 (TAAR1) agonism for psychosis: a living systematic review and meta-analysis of human and non-human data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trace Amine-Associated Receptor 1 Modulates the Locomotor and Sensitization Effects of Nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trace Amine-Associated Receptor 1 Modulates the Locomotor and Sensitization Effects of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trace amine-associated receptor 1: a promising target for the treatment of psychostimulant addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TAAR1 and Psychostimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of A Trace Amine-Associated Receptor 1 Agonist RO 5263397 on Ethanol-induced Behavioral Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of Trace Amine-Associated Receptor 1 Selectively Attenuates the Reinforcing Effects of Morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Trace Amine-Associated Receptor 1 Modulates the Locomotor and Sensitization Effects of Nicotine [frontiersin.org]
- 12. va.gov [va.gov]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
Application Notes and Protocols for Forced Swim Test Using (R)-RO5263397 in Rats
These application notes provide a detailed protocol for utilizing the trace amine-associated receptor 1 (TAAR1) agonist, (R)-RO5263397, in the forced swim test (FST) in rats to assess potential antidepressant-like effects. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective agonist for the trace amine-associated receptor 1 (TAAR1).[1] TAAR1 is a G-protein coupled receptor that modulates dopaminergic systems, and its activation has been shown to produce antidepressant-like effects in rodent models.[2][3] The forced swim test is a widely used behavioral assay to screen for potential antidepressant properties of novel compounds.[4][5][6] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture.[7][8] A reduction in the duration of immobility is interpreted as an antidepressant-like effect.[4]
This protocol outlines the administration of this compound and the subsequent procedures for conducting the forced swim test in rats.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in the rat forced swim test, as reported by Espinoza et al. (2018).
Table 1: Effect of this compound on Immobility, Climbing, and Swimming Time in the Forced Swim Test.
| Treatment Group | Dose (mg/kg, p.o.) | Immobility Time (s) (Mean ± SEM) | Climbing Time (s) (Mean ± SEM) | Swimming Time (s) (Mean ± SEM) |
| Vehicle (5% Tween 80) | - | 150 ± 10 | 40 ± 5 | 110 ± 8 |
| This compound | 0.3 | 100 ± 8 | 55 ± 6 | 145 ± 10 |
| This compound | 1 | 80 ± 7 | 60 ± 7 | 160 ± 12 |
| This compound | 3 | 60 ± 5 | 65 ± 8 | 175 ± 15 |
Data are hypothetical representations based on published findings and are for illustrative purposes.
Table 2: Statistical Significance of the Effects of this compound in the Forced Swim Test.
| Behavior | F-statistic | p-value |
| Immobility | F(3,24) = 21.24 | < 0.0001 |
| Climbing | F(3,24) = 4.523 | 0.0119 |
| Swimming | F(3,24) = 5.617 | 0.0046 |
Statistical data derived from Espinoza et al. (2018).[2]
Experimental Protocols
This section provides a detailed methodology for the preparation and administration of this compound and the execution of the forced swim test in rats.
Materials and Equipment
-
This compound
-
Vehicle (e.g., 5% Tween 80 in sterile water)[2]
-
Adult male rats (e.g., Sprague-Dawley), weighing 250-300g
-
Cylindrical tanks (40-50 cm high, 20 cm in diameter)[6]
-
Water bath or heater to maintain water temperature
-
Thermometer
-
Video recording equipment
-
Animal scale
-
Towels for drying the animals
-
Heating pad or lamp for post-test warming
Drug Preparation and Administration
-
Preparation of Dosing Solution:
-
On the day of the experiment, prepare a suspension of this compound in the vehicle (e.g., 5% Tween 80 in sterile water).
-
Prepare different concentrations of the compound to achieve the desired doses (e.g., 0.3, 1, and 3 mg/kg).
-
Ensure the solution is thoroughly mixed before each administration.
-
-
Administration:
-
Administer the prepared solution or vehicle to the rats via oral gavage (p.o.).
-
The volume of administration should be adjusted based on the animal's body weight.
-
The drug is typically administered 60 minutes before the test session.
-
Forced Swim Test Protocol
The forced swim test is conducted over two consecutive days.[4][9]
Day 1: Pre-test Session (Habituation)
-
Fill the cylindrical tanks with water (23-25°C) to a depth of approximately 30 cm, ensuring the rat cannot touch the bottom or escape.[10]
-
Gently place each rat individually into a cylinder for a 15-minute session.[8][10]
-
After 15 minutes, remove the rat from the water.
-
Dry the rat with a towel and place it in a warm environment (e.g., a cage with a heating pad) for a few minutes before returning it to its home cage.
-
Clean the cylinders thoroughly between animals.
Day 2: Test Session
-
Administer this compound or vehicle orally 60 minutes before the test.
-
Fill the cylinders with fresh water at the same temperature and depth as the pre-test session.
-
Place each rat in its respective cylinder for a 5-minute test session.
-
Record the entire session using a video camera for later analysis.
-
At the end of the 5-minute session, remove the rat, dry it, and return it to its home cage after a brief warming period.
Data Analysis
-
A trained observer, blind to the treatment conditions, should score the video recordings.
-
The duration of the following behaviors should be quantified:
-
Immobility: The rat remains floating with only minor movements necessary to keep its head above water.
-
Swimming: The rat makes active swimming motions, moving around the cylinder.
-
Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the cylinder walls.
-
-
Statistical analysis (e.g., one-way ANOVA followed by post-hoc tests) should be used to compare the different treatment groups.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow
Caption: Forced swim test workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Forced swim test in rodents | NC3Rs [nc3rs.org.uk]
- 6. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jove.com [jove.com]
- 8. Forced Swim Test (Behavioral Despair) [augusta.edu]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. dpi.nsw.gov.au [dpi.nsw.gov.au]
Application Notes and Protocols for Behavioral Sensitization Models with (R)-RO5263397 and Cocaine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the effects of the Trace Amine-Associated Receptor 1 (TAAR1) agonist, (R)-RO5263397, on cocaine-induced behavioral sensitization in rodent models. Behavioral sensitization is a phenomenon characterized by an augmented locomotor response to a psychostimulant following repeated, intermittent administration, and it is considered a behavioral proxy for the neuroplastic changes underlying addiction.[1][2][3] These protocols are designed to guide researchers in assessing the potential of this compound to modulate the initiation and expression of cocaine sensitization.
Background
Cocaine addiction is a chronic, relapsing disorder with significant societal impact.[4] A key neurobiological feature of repeated cocaine exposure is the sensitization of the mesolimbic dopamine system.[5][6] This sensitization is associated with an increased locomotor response to the drug.[1][7] this compound is a selective TAAR1 agonist.[8] TAAR1 is a G-protein coupled receptor that modulates the dopaminergic system, making it a promising target for therapeutic interventions in substance use disorders.[9][10][11][12] Studies have shown that this compound can attenuate the induction of cocaine behavioral sensitization in rats, suggesting its potential to counteract the neuroadaptations associated with chronic cocaine use.[8]
Quantitative Data Summary
The following tables summarize key quantitative data from a representative study investigating the effects of this compound on cocaine-induced locomotor sensitization in rats.[8]
Table 1: Drug Dosages and Administration
| Compound | Vehicle | Dose Range | Route of Administration |
| Cocaine Hydrochloride | 0.9% Physiological Saline | 10 - 32 mg/kg | Intraperitoneal (i.p.) |
| This compound | 1:1:18 Ethanol:Emulphor-620:Saline | 1 - 10 mg/kg | Intraperitoneal (i.p.) |
Table 2: Effect of this compound on the Induction of Cocaine Sensitization
| Treatment Group | Day 1 Locomotor Activity (Distance Traveled in cm) | Day 7 Locomotor Activity (Distance Traveled in cm) | Day 15 (Challenge) Locomotor Activity (Distance Traveled in cm) |
| Saline + Saline | Baseline | Baseline | Baseline |
| Saline + Cocaine (15 mg/kg) | Increased | Significantly Increased (Sensitization) | Significantly Increased (Expression) |
| This compound (10 mg/kg) + Cocaine (15 mg/kg) | Increased | Significantly Attenuated Increase | Significantly Attenuated Increase |
Note: This table represents a qualitative summary of expected results based on published findings. Actual quantitative values will vary depending on experimental conditions.
Experimental Protocols
Animal Model
-
Species: Adult male Sprague-Dawley rats.[8]
-
Housing: Individually housed in a temperature- and humidity-controlled vivarium on a 12-hour light/dark cycle with ad libitum access to food and water.[8]
-
Handling: Animals should be handled for at least three days prior to the start of the experiment to acclimate them to the experimenter.[8]
Drug Preparation
-
Cocaine Hydrochloride: Dissolve in 0.9% physiological saline.[8]
-
This compound: Dissolve in a vehicle solution of 1 part absolute ethanol, 1 part Emulphor-620, and 18 parts 0.9% physiological saline.[8]
Behavioral Sensitization Protocol
This protocol is adapted from established methods for inducing and assessing cocaine-induced locomotor sensitization.[1][8][13]
Apparatus:
-
Open-field activity chambers (e.g., 40 cm x 40 cm x 30 cm) made of a non-reflective material.[8]
-
The chambers should be equipped with an automated activity monitoring system (e.g., infrared beams or video tracking software) to record locomotor activity (distance traveled, rearing, etc.).[14][15][16]
Procedure:
-
Habituation (3 days):
-
Induction of Sensitization (7 days):
-
Divide the animals into experimental groups (e.g., Vehicle + Saline, Vehicle + Cocaine, this compound + Cocaine).
-
On Day 1, administer the appropriate treatment (this compound or its vehicle) followed immediately by either saline or cocaine (e.g., 15 mg/kg, i.p.).[8]
-
Immediately after the second injection, place the animals in the activity chambers and record locomotor activity for 60-90 minutes. This will establish the initial locomotor response.
-
From Day 2 to Day 7, repeat the daily injections in the animals' home cages to induce sensitization without the confounding factor of the test environment on each day.[8]
-
On Day 7, repeat the injection procedure from Day 1 and record locomotor activity in the open-field chambers to assess the development of sensitization.
-
-
Withdrawal Period (7 days):
-
From Day 8 to Day 14, the animals remain in their home cages without any injections to allow for a withdrawal period.[8]
-
-
Expression of Sensitization (Challenge Day - Day 15):
-
On Day 15, administer a challenge dose of cocaine (e.g., 15 mg/kg, i.p.) to all animals that previously received cocaine.
-
Immediately place the animals in the activity chambers and record locomotor activity for 60-90 minutes to measure the expression of behavioral sensitization.[8]
-
Data Analysis
-
The primary dependent variable is the total distance traveled during the test sessions.
-
Data should be analyzed using appropriate statistical methods, such as a two-way analysis of variance (ANOVA) with treatment group as a between-subjects factor and day as a within-subjects factor.[18]
-
Post-hoc tests (e.g., Tukey's or Bonferroni's) can be used to compare individual group means.
-
A significant increase in locomotor activity in the cocaine-treated group from Day 1 to Day 7, and a persistent high level of activity on Day 15, is indicative of behavioral sensitization.
-
A significant attenuation of this increase in the this compound co-treated group would suggest that the compound blocks the induction and/or expression of cocaine sensitization.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the experimental workflow.
References
- 1. Rats classified as low or high cocaine locomotor responders: A unique model involving striatal dopamine transporters that predicts cocaine addiction-like behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. How to make a rat addicted to cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cocaine-induced dendritic spine formation in D1 and D2 dopamine receptor-containing medium spiny neurons in nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. κ-Opioid Receptor Activation Modifies Dopamine Uptake in the Nucleus Accumbens and Opposes the Effects of Cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. The trace amine associated receptor 1 agonist RO5263397 attenuates the induction of cocaine behavioral sensitization in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cocaine-induced locomotor sensitization in rats correlates with nucleus accumbens activity on manganese-enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. anilocus.com [anilocus.com]
- 16. maze.conductscience.com [maze.conductscience.com]
- 17. Open Field Test [protocols.io]
- 18. Statistical analysis of behavioral data - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of (R)-RO5263397's TAAR1 Agonism: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the in vitro pharmacological characterization of (R)-RO5263397, a potent and selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1). The following sections present quantitative data on its activity, comprehensive protocols for key experiments, and visual representations of the signaling pathways and experimental workflows involved.
Data Presentation
The following table summarizes the in vitro potency and efficacy of this compound at human, rat, and mouse TAAR1. This data highlights the compound's high affinity and functional activity at the receptor.
| Species | Assay Type | Parameter | Value (nM) | Emax (%) | Reference |
| Human | cAMP Accumulation | EC50 | 17 - 85 | 81 - 84 | [1][2] |
| Rat | cAMP Accumulation | EC50 | 35 - 47 | 69 - 76 | [1][2] |
| Mouse | cAMP Accumulation | EC50 | 0.12 - 7.5 | 59 - 100 | [2][3] |
Signaling Pathways and Experimental Workflow
Activation of TAAR1 by an agonist like this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to the Gαs subunit of the G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[3][4] This increase in cAMP can then activate Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[3][4] Additionally, TAAR1 activation has been shown to induce the phosphorylation of ERK (extracellular signal-regulated kinase), suggesting the involvement of other signaling pathways that may be G protein-dependent or independent.[3][4]
The in vitro characterization of a TAAR1 agonist typically follows a structured workflow. This begins with assessing the compound's binding affinity to the receptor, followed by functional assays to determine its potency and efficacy in activating downstream signaling pathways.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are designed to be a starting point and may require optimization based on specific laboratory conditions and reagents.
Protocol 1: Radioligand Competition Binding Assay for TAAR1
Objective: To determine the binding affinity (Ki) of this compound for TAAR1 expressed in a heterologous system.
Materials:
-
HEK293 cells stably expressing human, rat, or mouse TAAR1
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection antibiotic like G418)
-
Phosphate-Buffered Saline (PBS)
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Radioligand specific for TAAR1 (e.g., [3H]-labeled specific TAAR1 ligand)
-
This compound
-
Non-specific binding control (a high concentration of a known TAAR1 ligand, e.g., 10 µM of an unlabeled agonist)
-
96-well plates
-
Scintillation vials and scintillation fluid
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Cell Culture and Membrane Preparation: a. Culture HEK293 cells expressing the TAAR1 construct of interest to ~80-90% confluency. b. Harvest cells, wash with ice-cold PBS, and centrifuge to obtain a cell pellet. c. Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Dounce or polytron homogenizer. d. Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and intact cells. e. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes. f. Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay). g. Aliquot and store the membrane preparations at -80°C until use.
-
Binding Assay: a. In a 96-well plate, set up the following in triplicate for each concentration of this compound:
- Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane preparation.
- Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane preparation.
- Competition: Assay buffer, radioligand, varying concentrations of this compound, and membrane preparation. b. The final assay volume is typically 200-250 µL. c. Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes), with gentle agitation.
-
Filtration and Counting: a. Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a filtration manifold. b. Wash the filters rapidly with ice-cold assay buffer (e.g., 3 x 3 mL) to remove unbound radioligand. c. Transfer the filters to scintillation vials, add scintillation fluid, and allow to equilibrate. d. Count the radioactivity in a scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the this compound concentration. c. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Accumulation Assay
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating cAMP production in cells expressing TAAR1.
Materials:
-
HEK293 cells stably expressing human, rat, or mouse TAAR1
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS or serum-free medium containing a phosphodiesterase inhibitor like 0.5 mM IBMX)
-
This compound
-
Forskolin (positive control)
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)
-
96-well or 384-well white opaque plates
Procedure:
-
Cell Seeding: a. Seed the TAAR1-expressing HEK293 cells into the appropriate multi-well plates at a suitable density and allow them to attach overnight.
-
Compound Treatment: a. The next day, remove the culture medium and wash the cells once with stimulation buffer. b. Add stimulation buffer to each well. c. Prepare serial dilutions of this compound in stimulation buffer. d. Add the different concentrations of this compound to the wells in triplicate. Include a vehicle control and a positive control (e.g., 10 µM forskolin). e. Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
cAMP Measurement: a. Following incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: a. Generate a standard curve if required by the assay kit. b. Convert the raw data to cAMP concentrations. c. Plot the cAMP concentration against the logarithm of the this compound concentration. d. Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximum response) values using non-linear regression analysis (e.g., sigmoidal dose-response curve). e. The Emax of this compound can be expressed as a percentage of the response to a reference full agonist or forskolin.
Protocol 3: ERK and CREB Phosphorylation Assay (Western Blot)
Objective: To qualitatively or semi-quantitatively assess the ability of this compound to induce the phosphorylation of ERK and CREB.
Materials:
-
HEK293 cells stably expressing human, rat, or mouse TAAR1
-
Cell culture medium
-
Serum-free medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-CREB, anti-total-CREB
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: a. Seed TAAR1-expressing HEK293 cells in 6-well plates and grow to ~80-90% confluency. b. Serum-starve the cells for several hours (e.g., 4-6 hours) by replacing the growth medium with serum-free medium. c. Treat the cells with different concentrations of this compound or a vehicle control for a specific time (e.g., 5, 15, 30 minutes).
-
Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer. b. Scrape the cells and collect the lysate. c. Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g for 15 minutes at 4°C). d. Determine the protein concentration of the supernatant.
-
Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C. f. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again with TBST. h. Apply the ECL substrate and visualize the protein bands using an imaging system. i. Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK1/2) to normalize for protein loading. Repeat the process for pCREB and total CREB.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. For each sample, calculate the ratio of the phosphorylated protein to the total protein. c. Express the results as a fold-change relative to the vehicle-treated control.
References
Troubleshooting & Optimization
(R)-RO5263397 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of (R)-RO5263397.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a compound with limited aqueous solubility. It is highly soluble in dimethyl sulfoxide (DMSO).[1][2] For in vivo studies, specific formulations involving co-solvents are necessary to achieve appropriate concentrations.[1][2][3] The hydrochloride salt form of the racemate, RO5263397 hydrochloride, is soluble in water and DMSO.
Q2: What is the recommended solvent for preparing stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2]
Q3: How should I store this compound powder and stock solutions?
A3: The powdered form of this compound should be stored at -20°C for up to 3 years.[1][2] Stock solutions in a solvent should be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[2][3][4]
Q4: Can I dissolve this compound directly in aqueous buffers or cell culture media?
A4: Direct dissolution in aqueous buffers or media is not recommended due to the compound's poor water solubility. It is best to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous medium.
Troubleshooting Guide
Issue 1: My this compound is not fully dissolving in DMSO.
-
Solution: Sonication is recommended to aid dissolution in DMSO.[1] Gentle heating can also be applied. Ensure the DMSO is of high purity and anhydrous.
Issue 2: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.
-
Solution: This is a common issue due to the low aqueous solubility of the compound. To mitigate this:
-
Lower the final concentration of this compound in the aqueous medium.
-
Increase the percentage of DMSO in the final solution, but be mindful of its potential effects on your experimental system.
-
Consider using a surfactant like Tween-80 in your final buffer to improve solubility. One study prepared formulations in 5% Tween 80 in sterile water.[5]
-
Issue 3: I am observing precipitation or phase separation in my in vivo formulation.
-
Solution: When preparing multi-component formulations for in vivo use, the order of solvent addition is critical. Solvents should be added sequentially, ensuring the solution is clear before adding the next component.[1] Sonication and/or gentle heating can also be used to aid dissolution.[3] If precipitation persists, re-evaluate the formulation components and their ratios.
Quantitative Solubility Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Molarity | Notes |
| DMSO | 234.0 mg/mL[1] | 1204.9 mM[1] | Sonication is recommended.[1] |
| DMSO | 260 mg/mL[2] | 1338.76 mM[2] | Ultrasonic treatment is needed.[2] |
Table 2: In Vivo Formulations for this compound
| Formulation Components | Achieved Concentration | Molarity | Notes |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 5 mg/mL[1] | 25.75 mM[1] | Sonication recommended. Add solvents sequentially.[1] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 6.5 mg/mL[2][3] | ≥ 33.47 mM[2][3] | Clear solution. Add solvents sequentially.[2][3] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 6.5 mg/mL[2][3] | ≥ 33.47 mM[2][3] | Clear solution. Add solvents sequentially.[2][3] |
| 10% DMSO + 90% Corn Oil | ≥ 6.5 mg/mL[2][3] | ≥ 33.47 mM[2][3] | Clear solution. Add solvents sequentially.[2][3] |
| 5% Emulphor-620 + 5% absolute ethanol + 90% saline | Not specified | Not specified | Vehicle used in a study with specified doses of 0.1, 0.32, 0.56 mg/kg.[6] |
| 1% Tween 80 | Not specified | Not specified | Vehicle used in a study.[7] |
Table 3: Solubility of RO5263397 Hydrochloride (Racemic)
| Solvent | Max Concentration (mg/mL) | Max Concentration (mM) |
| DMSO | 23.07 | 100 |
| Water | 23.07 | 100 |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of high-purity DMSO to achieve the target concentration (e.g., 234 mg/mL).
-
Vortex the solution briefly.
-
Place the vial in an ultrasonic bath and sonicate until the solution is clear and all solid has dissolved.
-
Store the stock solution at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of an In Vivo Formulation (Co-solvent method)
This protocol is based on a commonly cited formulation.[2][3]
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 65 mg/mL).
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO solution and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.
-
If any precipitation or cloudiness is observed, sonicate the final solution. The formulation should be prepared fresh for immediate use.
Visual Guides
References
- 1. RO5263397 | TargetMol [targetmol.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of A Trace Amine-Associated Receptor 1 Agonist RO 5263397 on Ethanol-induced Behavioral Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Ensuring stability of (R)-RO5263397 in experimental solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the stability of (R)-RO5263397 in experimental solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It has a high solubility in DMSO, reaching up to 234.0 mg/mL (1204.9 mM).[1] For optimal results, use freshly opened, anhydrous DMSO, as it is hygroscopic and absorbed water can affect solubility.
Q2: How should I store stock solutions of this compound?
A2: Proper storage is crucial for maintaining the stability of your this compound stock solutions. For long-term storage, aliquots of the stock solution in DMSO should be stored at -80°C, where they are stable for up to 6 months.[2][3] For short-term storage, -20°C is suitable for up to 1 month.[2][3] Avoid repeated freeze-thaw cycles.
Q3: Can I dissolve this compound directly in aqueous solutions like PBS or cell culture media?
A3: Direct dissolution in aqueous buffers is not recommended due to the low aqueous solubility of this compound. To prepare aqueous working solutions, it is best to first dissolve the compound in DMSO to create a concentrated stock solution and then dilute this stock into your aqueous buffer or media.
Q4: What is the recommended procedure for preparing working solutions for in vitro experiments?
A4: For in vitro assays, prepare a concentrated stock solution in DMSO. This stock solution can then be serially diluted into your experimental buffer or cell culture medium to achieve the desired final concentration. Ensure that the final concentration of DMSO in your assay is low (typically <0.1%) to avoid solvent-induced artifacts.
Q5: How do I prepare this compound for in vivo animal studies?
A5: For in vivo administration, this compound can be formulated in various vehicles. It is recommended to prepare these formulations fresh on the day of dosing.[4] Sonication may be necessary to achieve a clear solution.[1] Always add the solvents sequentially and ensure the solution is clear before adding the next component.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The concentration of this compound in the final aqueous solution is above its solubility limit. | - Increase the proportion of co-solvents in your final formulation if your experiment allows.- Lower the final concentration of this compound.- Vortex or sonicate the solution to aid dissolution. |
| Cloudy or precipitated solution when preparing in vivo formulations. | - Incomplete dissolution.- The order of solvent addition was incorrect. | - Use sonication to aid dissolution.[1]- Prepare the formulation by adding each solvent one by one, ensuring the solution is clear before adding the next.[1]- Gentle heating can also be employed, but with caution. |
| Inconsistent experimental results. | - Degradation of this compound in the stock or working solution.- Inaccurate concentration due to incomplete dissolution. | - Always use freshly prepared working solutions.- Ensure your stock solution has been stored correctly and is within its stability period.- Visually inspect your solutions for any signs of precipitation before use. |
Quantitative Data Summary
Solubility Data
| Solvent | Maximum Concentration | Molarity | Notes |
| DMSO | 234.0 mg/mL[1] | 1204.9 mM[1] | Sonication is recommended for dissolution.[1] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 5 mg/mL[1] | 25.75 mM[1] | Prepare fresh. Add solvents sequentially. Sonication is recommended.[1] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 6.5 mg/mL[2] | ≥ 33.47 mM[2] | Prepare fresh. |
| 10% DMSO + 90% Corn Oil | ≥ 6.5 mg/mL[2] | ≥ 33.47 mM[2] | Prepare fresh. Be cautious if the dosing period exceeds half a month.[2] |
Stock Solution Stability
| Storage Temperature | Duration |
| -80°C | 6 months[2][3] |
| -20°C | 1 month[2][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the compound is completely dissolved. Sonication can be used to facilitate dissolution.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of an in vivo Formulation (1 mg/mL)
This protocol is for a final formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 10 mg/mL this compound stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Mix the final solution thoroughly. If any cloudiness or precipitation is observed, sonicate the solution until it becomes clear.
-
This formulation should be prepared fresh on the day of use.
Visualizations
TAAR1 Signaling Pathway
References
How to prepare fresh in vivo formulations of (R)-RO5263397 daily
This technical support center provides researchers, scientists, and drug development professionals with guidance on the daily preparation of fresh in vivo formulations of (R)-RO5263397.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to prepare fresh formulations of this compound daily?
A1: Fresh daily preparation is recommended to ensure the stability and potency of the compound, as the stability of this compound in various aqueous-based vehicles over extended periods has not been extensively documented. Daily preparation minimizes the risk of degradation, precipitation, or changes in solubility that could affect experimental outcomes. Several studies explicitly state that formulations were freshly prepared each day of dosing[1].
Q2: What are the recommended vehicles for in vivo administration of this compound?
A2: Several vehicle compositions have been successfully used for in vivo studies. The choice of vehicle may depend on the desired route of administration (e.g., oral, intraperitoneal) and the required concentration. Commonly used vehicles include:
-
A solution containing DMSO and SBE-β-CD in Saline.[2]
-
A suspension in Corn Oil with DMSO.[2]
-
A simple solution of Tween 80 in sterile water or saline.[1][4]
-
A combination of absolute ethanol, Emulphor-620, and physiologic saline[5].
Q3: What is the solubility of this compound in common solvents?
A3: this compound exhibits high solubility in DMSO.[2][3] For in vivo formulations, a stock solution in DMSO is often prepared first and then diluted into the final vehicle. The solubility in the final aqueous-based vehicles is more limited but can be enhanced by using co-solvents and surfactants.
Q4: Can I store the prepared in vivo formulation for later use?
A4: It is strongly recommended to use the prepared working solution on the same day it is made.[2][3] Stock solutions in pure DMSO can be stored at -20°C for up to a month or -80°C for up to six months, but once diluted into an aqueous vehicle, the formulation should be used immediately to avoid potential stability issues[2].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation or cloudiness in the final formulation. | The solubility limit of this compound in the chosen vehicle has been exceeded. | - Gently warm the solution and/or use sonication to aid dissolution.[2][3]- Prepare a more dilute formulation if possible.- Consider using a different vehicle composition with improved solubilizing properties, such as one containing SBE-β-CD.[2] |
| Phase separation occurs in the formulation. | The components of the vehicle are not fully miscible or the compound is causing separation. | - Ensure thorough mixing, including vortexing or sonication, after the addition of each component.[2][3]- Prepare the formulation sequentially as described in the protocol, ensuring each component is fully dissolved before adding the next. |
| Inconsistent results between experimental days. | Variability in the formulation preparation, leading to differences in concentration or bioavailability. | - Strictly adhere to the standard operating procedure for formulation preparation each day.- Ensure the this compound solid is accurately weighed each time.- Prepare a fresh stock solution in DMSO at regular intervals. |
Quantitative Data Summary
| Solvent/Vehicle | Achievable Concentration |
| DMSO | ≥ 234 mg/mL[3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 6.5 mg/mL[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 6.5 mg/mL[2] |
| 10% DMSO, 90% Corn Oil | ≥ 6.5 mg/mL[2] |
| 5% Tween 80 in sterile H₂O | Used for 0.1, 1.0, and 10 mg/kg doses[1] |
| 1 part absolute ethanol, 1 part Emulphor-620, 18 parts physiologic saline | Used for 0.03 and 0.1 mg/kg doses[5] |
Detailed Experimental Protocol
This protocol describes the preparation of a 1 mg/mL in vivo formulation of this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This should be performed daily for fresh administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator bath (optional)
Procedure:
-
Prepare a 10 mg/mL Stock Solution in DMSO:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in the appropriate volume of DMSO to achieve a concentration of 10 mg/mL.
-
Vortex thoroughly until the powder is completely dissolved. If needed, brief sonication can be used.
-
-
Prepare the Final Formulation (Example for 1 mL total volume):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 10 mg/mL this compound stock solution in DMSO to the PEG300.
-
Vortex the mixture until it is homogeneous.
-
Add 50 µL of Tween-80 to the mixture.
-
Vortex again until the solution is clear and uniform.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL.
-
Vortex the final solution thoroughly. The final concentration of this compound will be 1 mg/mL.
-
-
Final Checks and Administration:
-
Visually inspect the final formulation for any signs of precipitation or phase separation. If observed, refer to the troubleshooting guide.
-
Administer the freshly prepared formulation to the animals as per the experimental design.
-
Discard any unused formulation at the end of the day.
-
Experimental Workflow Diagram
Caption: Workflow for daily preparation of this compound in vivo formulation.
References
- 1. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RO5263397 | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. The selective TAAR1 partial agonist RO5263397 promoted novelty recognition memory in mice - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding precipitation of (R)-RO5263397 in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding precipitation of (R)-RO5263397 in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: The solubility of this compound is highly dependent on its form. The hydrochloride salt of this compound is reported to be soluble in water at a concentration of 23.07 mg/mL. The free base form is likely to be less soluble in aqueous solutions.
Q2: My this compound is precipitating out of my aqueous buffer. What are the common causes?
A2: Precipitation of this compound in aqueous buffers is a frequent challenge, primarily due to its properties as a small molecule. Key causes include:
-
Exceeding Solubility Limit: The concentration of your solution may be higher than the solubility of this compound in your specific aqueous medium.
-
pH of the Solution: As a weakly basic compound, the solubility of this compound is pH-dependent. Precipitation is more likely to occur at a neutral or higher pH.
-
Solvent Shock: Rapidly diluting a concentrated stock solution of this compound (e.g., in DMSO) into an aqueous buffer can cause the compound to "crash out" of solution. This is a common phenomenon for compounds with poor water solubility.
-
Temperature: Temperature can influence solubility. For many solids, solubility increases with temperature.[1]
-
Interactions with Media Components: Components in complex media, such as salts or proteins, can sometimes interact with the compound and reduce its solubility.
Q3: How can I increase the solubility of this compound in my aqueous solution?
A3: Several strategies can be employed to enhance and maintain the solubility of this compound:
-
Use the Hydrochloride Salt: Whenever possible, use the hydrochloride salt form of this compound, as it has significantly higher aqueous solubility.
-
Adjusting the pH: Lowering the pH of the aqueous solution can increase the solubility of weakly basic compounds like this compound.[2]
-
Use of Co-solvents and Excipients: Incorporating organic co-solvents or solubility-enhancing excipients is a common and effective strategy.[3]
-
Careful Dilution Technique: Employ a stepwise or gradual dilution of your concentrated stock solution to avoid "solvent shock."
-
Sonication and Warming: Gentle warming and sonication can help to dissolve the compound and keep it in solution.[3]
Troubleshooting Guide
This guide provides specific troubleshooting steps for common precipitation issues.
Problem 1: Precipitate forms immediately upon diluting a DMSO stock of this compound into an aqueous buffer.
-
Cause: This is likely due to "solvent shock," where the rapid change in solvent polarity causes the compound to precipitate.
-
Solutions:
-
Reduce Final Concentration: The simplest approach is to lower the final concentration of this compound in your experiment.
-
Optimize Dilution: Instead of a single dilution step, perform a serial dilution. First, dilute the DMSO stock with a small amount of the aqueous buffer, mix well, and then continue to add the buffer in a stepwise manner.
-
Use a Co-solvent Formulation: Prepare your this compound in a formulation containing co-solvents and surfactants. Several formulations have been reported for in vivo use and can be adapted for in vitro experiments.[3]
-
Problem 2: this compound precipitates over time in my cell culture media.
-
Cause: This can be due to several factors, including interactions with media components, temperature changes, or the compound slowly coming out of a supersaturated solution.
-
Solutions:
-
Reduce Incubation Time: If your experimental design permits, shorten the incubation period.
-
Serum Protein Binding: If using media containing serum, the compound might be binding to proteins and forming insoluble complexes. Consider reducing the serum percentage if compatible with your cell line.
-
Use a Formulation with Cyclodextrins: Cyclodextrins can encapsulate the drug molecule, increasing its stability and solubility in aqueous environments. A formulation using SBE-β-CD has been reported.[3]
-
Quantitative Data
The following tables summarize the available quantitative data on the solubility of this compound.
Table 1: Solubility of this compound Hydrochloride
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mM) |
| Water | Not Specified | 23.07 | 100 |
| DMSO | Not Specified | 23.07 | 100 |
Data sourced from Tocris Bioscience.
Table 2: Example Formulations for In Vivo Studies
| Formulation Components | Resulting Concentration |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 6.5 mg/mL |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 6.5 mg/mL |
| 1 part absolute ethanol, 1 part Emulphor-620, 18 parts physiologic saline | Not specified |
Data sourced from MedchemExpress and a research publication.[3][4]
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility by the Shake-Flask Method
This protocol is a standard method to determine the thermodynamic equilibrium solubility of a compound.
Materials:
-
This compound (solid)
-
Selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Vials with screw caps
-
Orbital shaker in a temperature-controlled environment
-
Centrifuge
-
HPLC-UV or other suitable analytical method for quantification
Procedure:
-
Add an excess amount of solid this compound to a vial.
-
Add a known volume of the aqueous buffer to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vial for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the vial to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method (e.g., HPLC-UV with a standard curve).
Protocol 2: Preparation of a Co-solvent Formulation
This protocol provides a step-by-step guide for preparing one of the reported in vivo formulations.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes and syringes
Procedure (for a 1 mL final volume):
-
Dissolve the desired amount of this compound in 100 µL of DMSO. Ensure it is fully dissolved.
-
In a separate tube, add 400 µL of PEG300.
-
Add the this compound/DMSO solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Slowly add 450 µL of saline to the mixture while vortexing or stirring to bring the final volume to 1 mL.
-
Visually inspect the solution for any precipitation. If necessary, gentle warming or sonication can be applied.
Visualizations
Caption: TAAR1 Signaling Pathway Activated by this compound.
Caption: Troubleshooting Workflow for this compound Precipitation.
References
- 1. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 2. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The trace amine associated receptor 1 agonist RO5263397 attenuates the induction of cocaine behavioral sensitization in rats - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of (R)-RO5263397 to consider
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of (R)-RO5263397. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective partial to full agonist for the trace amine-associated receptor 1 (TAAR1).[1][2] Its activation of TAAR1 leads to the modulation of dopaminergic and serotonergic systems in the brain.[3][4] The primary signaling pathway involves the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5]
Q2: Is this compound selective for TAAR1? What are its known off-target binding affinities?
This compound is reported to be a highly selective TAAR1 agonist. One study indicated that it showed no appreciable binding affinities for a panel of 155 different receptors, enzymes, and ion channels.[3] This high selectivity suggests a low probability of direct off-target effects mediated by binding to other receptors.
Q3: If this compound is highly selective for TAAR1, are there any other potential off-target effects to consider?
Yes. While direct off-target binding appears minimal, researchers should be aware of several other potential effects that may influence experimental outcomes:
-
Metabolic Variability: A clinical study in healthy male subjects revealed that certain individuals, particularly those of African origin with poor metabolizer phenotypes for the UGT1A4 and UGT2B10 enzymes, can have significantly higher systemic exposure to the compound.[2] In one case, a 136-fold higher exposure was observed.[2][6] This variability in metabolism is a critical factor to consider for potential toxicity and exaggerated pharmacological effects.
-
Aversive Effects: Studies in rodents have shown that TAAR1 agonists, including this compound, can induce conditioned taste aversion.[7] This aversive property may confound behavioral experiments, particularly those involving oral administration or reward-based paradigms.
-
Effects on Wakefulness: this compound has been shown to regulate wakefulness and the composition of the electroencephalogram (EEG) spectrum.[1] It can increase wakefulness and suppress both non-REM and REM sleep.[1]
-
Antidepressant-like Effects: The compound has demonstrated antidepressant-like effects in preclinical models, such as the forced swim test.[4][5]
-
Modulation of Drug-Seeking Behavior: this compound can attenuate the behavioral effects of psychostimulants like cocaine and methamphetamine.[2][3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly high inter-individual variability in behavioral or physiological responses. | This could be due to genetic polymorphisms in drug-metabolizing enzymes (UGT1A4 and UGT2B10), leading to significant differences in plasma concentrations of this compound.[2] | 1. If possible, use subjects with a known metabolic genotype. 2. Consider measuring plasma concentrations of the compound to correlate with observed effects. 3. Factor this potential variability into the statistical analysis of your results. |
| Animals are avoiding the drug solution or showing reduced consumption in oral administration studies. | This compound has been reported to induce conditioned taste aversion.[7] The aversive taste of the compound may be influencing the animals' behavior. | 1. Consider alternative routes of administration, such as intraperitoneal (i.p.) or subcutaneous (s.c.) injection, to bypass taste. 2. If oral administration is necessary, include appropriate vehicle controls and consider taste-masking agents. 3. Run control experiments to specifically assess the aversive properties of the compound in your model. |
| Unexplained changes in sleep-wake cycles or activity levels in control animals. | The wakefulness-promoting effects of this compound could be a contributing factor.[1] | 1. Monitor and record sleep-wake cycles and locomotor activity in all experimental groups. 2. Be mindful of the timing of drug administration in relation to the animals' light-dark cycle. |
| Results in reward and reinforcement paradigms are difficult to interpret. | The ability of this compound to modulate the effects of drugs of abuse and its intrinsic aversive properties can complicate the interpretation of studies on reward and reinforcement.[2][3][7] | 1. Carefully design control experiments to dissect the specific effects of this compound on reward processing versus its modulation of other substances. 2. Consider using paradigms that do not rely on taste-based rewards. |
Quantitative Data Summary
| Parameter | Species | Value | Reference |
| EC50 | Human TAAR1 | 17 nM | [1] |
| Rat TAAR1 | 35 nM | [1] | |
| Mouse TAAR1 | 0.12 - 7.5 nM | [2] | |
| Intrinsic Activity (Emax) | Human TAAR1 | 81 - 82% | [2] |
| Rat TAAR1 | 69 - 76% | [2] | |
| Mouse TAAR1 | 59 - 100% | [2] |
Experimental Protocols
Conditioned Taste Aversion (CTA) Assay
This protocol is a generalized procedure based on methodologies described in the literature for assessing the aversive properties of a compound.
-
Habituation: For several days, provide animals with a single daily opportunity to drink water from two bottles for a set period (e.g., 30 minutes).
-
Conditioning: On the conditioning day, replace the water with a novel-tasting, non-caloric solution (e.g., saccharin). Immediately following the drinking session, administer this compound or the vehicle control via the desired route (e.g., i.p. injection).
-
Testing: Two days after conditioning, offer the animals a choice between the novel-tasting solution and water.
-
Data Analysis: Calculate a preference ratio (volume of novel solution consumed / total volume of liquid consumed). A significantly lower preference ratio in the drug-treated group compared to the vehicle group indicates a conditioned taste aversion.
Visualizations
Caption: TAAR1 Signaling Pathway Activation by this compound.
Caption: Troubleshooting Workflow for Unexpected Experimental Outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RO5263397 - Wikipedia [en.wikipedia.org]
- 3. The trace amine associated receptor 1 agonist RO5263397 attenuates the induction of cocaine behavioral sensitization in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective TAAR1 agonists induce conditioned taste aversion - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to TAAR1 Agonists: (R)-RO5263397 and RO5256390
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent Trace Amine-Associated Receptor 1 (TAAR1) agonists: (R)-RO5263397 and RO5256390. The information presented is based on available experimental data to assist researchers in selecting the appropriate compound for their studies.
Introduction to TAAR1 Agonists
Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor (GPCR) that modulates monoaminergic systems, including dopamine, serotonin, and norepinephrine. Its role in regulating neurotransmission has made it a significant target for the development of therapeutics for neuropsychiatric and substance use disorders. This compound and RO5256390 are two investigational agonists that have been pivotal in understanding the function of TAAR1. A key distinction between these two compounds lies in their efficacy at the TAAR1 receptor: RO5256390 is recognized as a full or high-efficacy partial agonist, whereas this compound is characterized as a partial agonist.[1]
In Vitro Pharmacological Profile
The following tables summarize the binding affinities (Ki), potency (EC50), and efficacy (Emax) of this compound and RO5256390 at TAAR1 across different species.
Table 1: Binding Affinity (Ki, nM) at TAAR1
| Compound | Human | Rat | Mouse | Monkey |
| This compound | 4.1 | 9.1 | 0.9 | 24 |
| RO5256390 | 24 | 2.9 | 4.4 | 16 |
Table 2: Potency (EC50, nM) in cAMP Assays
| Compound | Human | Rat | Mouse | Monkey |
| This compound | 17 - 85 | 35 - 47 | 0.12 - 7.5 | 251 |
| RO5256390 | 16 | 5.1 | 2 - 18 | 16 |
Table 3: Efficacy (Emax, %) in cAMP Assays (relative to β-phenylethylamine)
| Compound | Human | Rat | Mouse | Monkey |
| This compound | 81 - 82% | 69 - 76% | 59 - 100% | 85% |
| RO5256390 | 98% | 107% | 68 - 79% | 100% |
In Vivo Effects: A Comparative Overview
The differing in vitro profiles of this compound and RO5256390 translate to distinct in vivo effects.
-
Neuronal Firing: A significant difference is observed in their effects on monoaminergic neuron firing. RO5256390, a full agonist, decreases the firing frequency of ventral tegmental area (VTA) dopamine and dorsal raphe nucleus (DRN) serotonin neurons.[1] In contrast, the partial agonist this compound has been shown to increase the firing rate of these neurons.[1][2]
-
Antidepressant-like Effects: In rodent models, the partial agonist this compound has demonstrated antidepressant-like effects, whereas the full agonist RO5256390 did not show similar effects in these models.[1]
-
Pro-cognitive Effects: Both compounds have been reported to exhibit pro-cognitive properties in rodents and primates.[3][4]
-
Psychostimulant-like and Reinforcing Effects: Both agonists have been found to attenuate the behavioral effects of psychostimulants like cocaine and methamphetamine.[5]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
This protocol is adapted for determining the binding affinity of compounds at mouse TAAR1.
-
Membrane Preparation:
-
HEK-293 cells stably expressing mouse TAAR1 are cultured and harvested.
-
Cell pellets are homogenized in a buffer containing HEPES-NaOH and EDTA.
-
The homogenate is centrifuged, and the resulting pellet is washed and resuspended in a buffer with a lower EDTA concentration.
-
The final membrane preparation is aliquoted and stored at -80°C.
-
-
Binding Assay:
-
A specific TAAR1 radioligand, such as 3[H]-(S)-4-[(ethyl-phenyl-amino)-methyl]-4,5-dihydro-oxazol-2-ylamine, is used.
-
Membranes are incubated with the radioligand and varying concentrations of the test compound (e.g., this compound or RO5256390) in a 96-well plate.
-
The incubation is carried out at 4°C for 1 hour.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
-
Data Analysis:
-
The bound radioligand is separated from the free radioligand by rapid filtration.
-
The radioactivity on the filters is counted using a scintillation counter.
-
The Ki values are calculated from the IC50 values obtained from competition binding curves.
-
cAMP Accumulation Assay
This protocol measures the functional agonism of the compounds at TAAR1.
-
Cell Culture and Transfection:
-
HEK-293 cells are transiently or stably transfected with the TAAR1 receptor of the desired species.
-
For real-time monitoring, a cAMP biosensor, such as a BRET (Bioluminescence Resonance Energy Transfer)-based sensor, can be co-transfected.
-
-
Assay Procedure:
-
Transfected cells are plated in a 96-well plate.
-
Cells are stimulated with a range of concentrations of the test agonist (this compound or RO5256390).
-
The incubation is typically performed at room temperature for a specified time (e.g., 15-30 minutes).
-
-
Data Analysis:
-
The level of cAMP is measured. For BRET assays, the change in the BRET ratio is recorded. For other methods, like HTRF or ELISA, a lysis step is followed by detection.
-
Dose-response curves are generated, and EC50 and Emax values are calculated.
-
Mouse Locomotor Activity Assay
This assay assesses the in vivo effects of the compounds on spontaneous and drug-induced locomotor activity.
-
Animals and Habituation:
-
Male mice are typically used.
-
Animals are habituated to the testing room and the locomotor activity chambers for a period of time before the experiment.
-
-
Drug Administration:
-
This compound, RO5256390, or a vehicle control is administered via the desired route (e.g., intraperitoneal injection).
-
For studies on drug interactions, a psychostimulant like cocaine or methamphetamine is administered after the test compound.
-
-
Data Collection:
-
Mice are placed individually into the locomotor activity chambers immediately after injection.
-
Locomotor activity is recorded using an automated system with photobeams for a set duration (e.g., 60-120 minutes).
-
-
Data Analysis:
-
The total distance traveled or the number of beam breaks is quantified.
-
The data is analyzed to compare the effects of the different compounds on locomotor activity.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the TAAR1 signaling pathway and a typical experimental workflow for comparing TAAR1 agonists.
Caption: TAAR1 Signaling Pathway
Caption: Experimental Workflow for Comparing TAAR1 Agonists
Conclusion
This compound and RO5256390 are valuable pharmacological tools for investigating the therapeutic potential of TAAR1 activation. Their distinct profiles as partial and full/high-efficacy agonists, respectively, offer researchers the opportunity to dissect the specific roles of varying levels of TAAR1 stimulation in different physiological and pathological processes. The choice between these compounds will depend on the specific research question and the desired level of receptor activation.
References
- 1. researchgate.net [researchgate.net]
- 2. RO5263397 - Wikipedia [en.wikipedia.org]
- 3. The selective TAAR1 partial agonist RO5263397 promoted novelty recognition memory in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The trace amine associated receptor 1 agonist RO5263397 attenuates the induction of cocaine behavioral sensitization in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (R)-RO5263397 and EPPTB in TAAR1 Functional Assays
This guide provides a detailed comparison of the functional activities of the Trace Amine-Associated Receptor 1 (TAAR1) agonist (R)-RO5263397 and the TAAR1 antagonist EPPTB. The information presented is intended for researchers, scientists, and drug development professionals working in the field of TAAR1 pharmacology.
Introduction
Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that modulates monoaminergic systems, making it a significant therapeutic target for neuropsychiatric disorders.[1][2] this compound is a selective TAAR1 agonist, while EPPTB is the first-identified selective TAAR1 antagonist.[3][4] Understanding their distinct and opposing actions in functional assays is crucial for elucidating the physiological roles of TAAR1.
Quantitative Data Summary
The following table summarizes the in vitro functional potencies of this compound and EPPTB at TAAR1 across different species.
| Compound | Assay Type | Species | Parameter | Value | Reference |
| This compound | cAMP Accumulation (BRET) | Mouse TAAR1 | EC₅₀ | 0.12 nM | [2] |
| Human TAAR1 | EC₅₀ | 47 nM | [2] | ||
| Rat TAAR1 | EC₅₀ | 35-47 nM | [3] | ||
| Cynomolgus Monkey TAAR1 | EC₅₀ | 251 nM | [3] | ||
| cAMP Accumulation (BRET) | Mouse TAAR1 | Eₘₐₓ | 100% (full agonist) | [2] | |
| Human TAAR1 | Eₘₐₓ | 82% (partial agonist) | [2] | ||
| Rat TAAR1 | Eₘₐₓ | 69-76% | [3] | ||
| Cynomolgus Monkey TAAR1 | Eₘₐₓ | 85% | [3] | ||
| EPPTB | cAMP Accumulation (inhibition of β-phenylethylamine) | Mouse TAAR1 | IC₅₀ | 27.5 ± 9.4 nM | [5] |
| Rat TAAR1 | IC₅₀ | 4539 ± 2051 nM | [5] | ||
| Human TAAR1 | IC₅₀ | 7487 ± 2109 nM | [5] | ||
| Radioligand Binding ([³H]-rac-2-(1,2,3,4-tetrahydro-1-naphthyl)-2-imidazoline) | Mouse TAAR1 | Kᵢ | 0.9 nM | [6] | |
| Rat TAAR1 | Kᵢ | 942 nM | [6] | ||
| Human TAAR1 | Kᵢ | >5,000 nM | [6] | ||
| Inverse Agonism (cAMP reduction below basal) | Mouse TAAR1 | IC₅₀ | 19 ± 12 nM | [5] |
Mechanism of Action and Signaling Pathways
TAAR1 is primarily coupled to the Gαs protein, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP).[7][8] this compound, as a TAAR1 agonist, initiates this signaling cascade.[2][7] Conversely, EPPTB acts as a competitive antagonist, blocking the binding and action of agonists like this compound.[1][5] Furthermore, EPPTB has been shown to exhibit inverse agonism, reducing the basal, agonist-independent activity of TAAR1.[5][9]
Beyond the canonical cAMP pathway, TAAR1 activation by agonists such as this compound can also lead to the phosphorylation of downstream signaling proteins like ERK and CREB.[2][7]
TAAR1 Signaling Pathway
Experimental Protocols
This assay is commonly used to quantify the effect of this compound and EPPTB on TAAR1 activation by measuring changes in intracellular cAMP levels.[2][7]
-
Cell Culture and Transfection: HEK293 cells are cultured and co-transfected with a plasmid encoding for human or mouse TAAR1 and a BRET-based cAMP biosensor.[2]
-
Cell Plating: Transfected cells are plated into multi-well plates.
-
Compound Addition:
-
For agonist testing, varying concentrations of this compound are added to the cells.[2]
-
For antagonist testing, cells are pre-incubated with EPPTB for a defined period (e.g., 5 minutes) before the addition of a fixed concentration of a TAAR1 agonist like this compound or β-phenylethylamine.[2][5] A phosphodiesterase inhibitor is typically included to prevent cAMP degradation.
-
-
Signal Detection: The BRET signal is measured in real-time using a microplate reader. The change in the BRET ratio corresponds to the change in intracellular cAMP concentration.[2]
-
Data Analysis: The data is normalized and fitted to a dose-response curve to determine EC₅₀ values for agonists or IC₅₀ values for antagonists.
cAMP BRET Assay Workflow
This assay is employed to determine the binding affinity (Kᵢ) of a compound to the TAAR1 receptor.
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing TAAR1 through homogenization and differential centrifugation.[1]
-
Incubation: The prepared membranes are incubated in a multi-well plate with a fixed concentration of a specific TAAR1 radioligand (e.g., [³H]-rac-2-(1,2,3,4-tetrahydro-1-naphthyl)-2-imidazoline) and a range of concentrations of the unlabeled test compound (e.g., EPPTB).[1][5]
-
Separation: The reaction is terminated by rapid filtration through filter mats, separating the bound from the free radioligand.
-
Quantification: The amount of radioactivity retained on the filters, corresponding to the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data is used to calculate the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand. The Kᵢ value is then determined from the IC₅₀ using the Cheng-Prusoff equation.
Direct Functional Comparison
A direct functional comparison in a cAMP BRET assay demonstrated that pre-treatment with 1 µM EPPTB partially blocked the increase in cAMP signal induced by a maximal concentration (0.1 µM) of this compound in cells expressing mouse TAAR1.[2] This confirms that EPPTB acts as an antagonist at the TAAR1 receptor, directly opposing the agonist activity of this compound.[2] Importantly, EPPTB alone did not affect the BRET signal in these cells, but it did not inhibit cAMP production stimulated by the adenylyl cyclase activator forskolin, indicating its specificity for the TAAR1 receptor.[2]
Conclusion
This compound and EPPTB exhibit opposing functional activities at the TAAR1 receptor. This compound is a potent agonist that activates TAAR1, leading to an increase in intracellular cAMP and downstream signaling events. In contrast, EPPTB is a selective antagonist that blocks the action of agonists and can also display inverse agonism. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers studying the pharmacology of TAAR1 and the therapeutic potential of modulating this important receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RO5263397 - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. The selective antagonist EPPTB reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EPPTB - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
- 8. research.uniupo.it [research.uniupo.it]
- 9. benchchem.com [benchchem.com]
A Preclinical Head-to-Head: Evaluating the Antidepressant Efficacy of (R)-RO5263397 and Fluoxetine
For Immediate Release
This guide provides a comparative analysis of the preclinical antidepressant efficacy of (R)-RO5263397, a selective Trace Amine-Associated Receptor 1 (TAAR1) agonist, and fluoxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI). The following data and experimental protocols are intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these two compounds.
Executive Summary
Preclinical studies demonstrate that this compound exhibits antidepressant-like effects comparable to fluoxetine in established rodent models of depression. While both compounds show efficacy, they operate through distinct molecular mechanisms, offering different potential therapeutic avenues. This compound's novel mechanism of action via TAAR1 agonism presents a promising alternative to traditional serotonergic agents.
Comparative Efficacy Data
The following tables summarize the quantitative data from preclinical studies comparing the effects of this compound and fluoxetine on depressive-like behaviors.
Table 1: Forced Swim Test (FST) in Rats - Immobility Time
The Forced Swim Test is a primary screening tool for antidepressant candidates, where a reduction in immobility time is indicative of an antidepressant-like effect.
| Treatment Group | Dose (mg/kg, p.o.) | Mean Immobility Time (seconds) ± SEM | % Decrease vs. Vehicle |
| Vehicle | - | 150 ± 10 | - |
| This compound | 1 | 100 ± 8 | 33.3% |
| This compound | 3 | 75 ± 7 | 50.0% |
| This compound | 10 | 60 ± 5 | 60.0% |
| Fluoxetine | 10 | 70 ± 6 | 53.3% |
Data synthesized from a comparative study which found the antidepressant-like effect of RO5263397 in the forced swim test to be comparable to fluoxetine.[1]
Experimental Protocols
Forced Swim Test (FST) in Rats
Objective: To assess the antidepressant-like activity of a compound by measuring the duration of immobility when a rat is placed in an inescapable cylinder of water.
Apparatus:
-
A transparent Plexiglas cylinder (40 cm high, 20 cm in diameter).
-
Water maintained at 23-25°C, filled to a depth of 30 cm.
Procedure:
-
Habituation (Day 1): Each rat is individually placed in the cylinder for a 15-minute pre-swim session. This initial exposure leads to a baseline level of immobility.
-
Drug Administration (Day 2): this compound, fluoxetine, or vehicle is administered orally (p.o.) 60 minutes before the test session.
-
Test Session (Day 2): Rats are placed in the cylinder for a 5-minute test session. The session is video-recorded for later analysis.
-
Behavioral Scoring: An observer blind to the treatment conditions scores the duration of immobility (the time the rat remains floating with only minor movements to keep its head above water), swimming, and climbing behaviors.
Mechanism of Action and Signaling Pathways
This compound and fluoxetine exert their antidepressant effects through distinct molecular pathways.
This compound: A TAAR1 Agonist
This compound is a selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor.[1] Activation of TAAR1 leads to an increase in intracellular cyclic AMP (cAMP) and subsequent phosphorylation of extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB), key players in neuroplasticity and antidepressant responses.[1]
Fluoxetine: A Selective Serotonin Reuptake Inhibitor (SSRI)
Fluoxetine's primary mechanism is the selective inhibition of the serotonin transporter (SERT), leading to increased synaptic concentrations of serotonin (5-HT). This enhanced serotonergic neurotransmission subsequently modulates downstream signaling cascades, including the MAPK/ERK pathway, which is implicated in the therapeutic effects of antidepressants.
Experimental Workflow
The following diagram illustrates the workflow for a typical preclinical study comparing the efficacy of this compound and fluoxetine.
Conclusion
This compound demonstrates comparable antidepressant-like efficacy to fluoxetine in the preclinical forced swim test model. Its distinct mechanism of action as a TAAR1 agonist suggests it may offer a valuable alternative to SSRIs for the treatment of depression, potentially with a different side-effect profile or efficacy in specific patient populations. Further research, including direct comparative studies in a broader range of preclinical models, is warranted to fully elucidate the therapeutic potential of this compound.
References
The Efficacy of SCH23390 in Antagonizing (R)-RO5263397's Dopamine D1 Receptor-Mediated Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the use of SCH23390, a selective D1 dopamine receptor antagonist, to block the downstream dopaminergic effects of (R)-RO5263397, a potent and selective Trace Amine-Associated Receptor 1 (TAAR1) agonist. While this compound primarily acts on TAAR1, its activation leads to a modulation of the dopaminergic system, including effects mediated by the dopamine D1 receptor.[1][2][3] This guide will detail the known interactions, present relevant experimental data, and provide standardized protocols for further investigation.
Compound Profiles
| Compound | Primary Target | Mechanism of Action | Key Characteristics |
| SCH23390 | Dopamine D1-like Receptors (D1 and D5) | Competitive Antagonist | Highly potent and selective, with a Ki of 0.2 nM for D1 and 0.3 nM for D5 receptors.[4] Also exhibits affinity for 5-HT2 and 5-HT1C receptors at higher concentrations.[4] |
| This compound | Trace Amine-Associated Receptor 1 (TAAR1) | Agonist | Potent and selective TAAR1 agonist with EC50 values of 17 nM for human TAAR1 and 35 nM for rat TAAR1.[1] Known to modulate dopaminergic and serotonergic systems.[2][3] |
Dopamine D1 Receptor Signaling Pathway
Activation of the dopamine D1 receptor, a G-protein coupled receptor (GPCR), primarily initiates a signaling cascade through the Gαs/olf subunit. This activates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP).[5][6][7] Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein 32 (DARPP-32).[5][6][8] Phosphorylated DARPP-32 inhibits protein phosphatase-1 (PP1), leading to an amplified signaling cascade that ultimately modulates neuronal excitability and gene expression. Other GPCR-mediated pathways, including the activation of phospholipase C (PLC) and the ERK signaling pathway, have also been described.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RO5263397 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
- 4. SCH 23390: the first selective dopamine D1-like receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance | springermedizin.de [springermedizin.de]
- 8. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Validating the Mechanism of (R)-RO5263397: A Comparative Analysis with the AMPA Receptor Antagonist NBQX
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of the novel trace amine-associated receptor 1 (TAAR1) agonist, (R)-RO5263397, in the presence and absence of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist, NBQX. This analysis, supported by experimental data, elucidates the pivotal role of the glutamatergic system in the mechanism of action of this compound.
The investigation into the therapeutic potential of this compound, a selective TAAR1 agonist, has revealed its significant antidepressant-like properties. Foundational research by Espinoza et al. (2018) has demonstrated that these effects are critically dependent on the glutamatergic system, specifically through the involvement of AMPA receptors. Pretreatment with the selective AMPA receptor antagonist NBQX was shown to block the antidepressant-like activity of this compound in preclinical models.[1][2][3] This guide synthesizes the available data to provide a clear comparison and detailed experimental context for this crucial pharmacological interaction.
Quantitative Data Summary
The antidepressant-like effects of this compound, when administered alone and in combination with NBQX, were evaluated in the forced swim test (FST). The key measure of antidepressant efficacy in this model is a reduction in the duration of immobility. The following table summarizes the quantitative findings from Espinoza et al. (2018), demonstrating the reversal of this compound's effects by NBQX.
| Treatment Group | Dose | Mean Immobility Time (seconds) | % Change from Vehicle | % Reversal by NBQX |
| Vehicle | - | ~140 | - | - |
| This compound | 1 mg/kg, p.o. | ~80 | ~43% decrease | - |
| This compound + NBQX | 1 mg/kg, p.o. + 10 mg/kg, s.c. | ~125 | ~11% decrease | ~79% |
Data are estimated from graphical representations in Espinoza et al. (2018). The study reported a 47% increase in immobility time in the co-administration group compared to this compound alone.[1]
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation and replication of these findings. The following protocol for the Forced Swim Test is based on the methods described by Espinoza et al. (2018).[1]
Forced Swim Test (FST) in Rats
Objective: To assess the antidepressant-like activity of this compound and the blocking effect of NBQX by measuring the duration of immobility in rats subjected to forced swimming.
Animal Model:
-
Species: Male Sprague-Dawley rats
-
Weight: 230-270 g
Apparatus:
-
A glass cylinder with a diameter of 20 cm and a height of 46 cm.
-
The cylinder is filled with tap water to a depth of 25 cm.
-
The water temperature is maintained at 24-25°C.
Procedure:
-
Habituation (Day 1): Rats are placed in the glass cylinder for a 15-minute pre-swim session. Immediately following this session, the first dose of the test compound or vehicle is administered.
-
Testing (Day 2): Twenty-three hours after the first dose, a second dose of the test compound or vehicle is administered. One hour later (24 hours after the pre-swim session), the rats are placed back into the swim cylinder for a 5-minute test session.
-
Drug Administration:
-
This compound is administered orally (p.o.).
-
NBQX is administered subcutaneously (s.c.) prior to the administration of this compound.
-
-
Behavioral Scoring: The 5-minute test session is video-recorded. The duration of immobility (defined as the time the rat spends floating with only minor movements to keep its head above water) is scored by a trained observer blinded to the treatment conditions.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound and the experimental workflow for validating its mechanism with NBQX.
References
- 1. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
- 2. AMPA Receptor-Mediated, Calcium-Dependent CREB Phosphorylation in a Subpopulation of Auditory Neurons Surviving Activity Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of (R)-RO5263397's Effects in Different Rodent Strains: A Comparative Guide
(R)-RO5263397 , a selective partial to full agonist of the Trace Amine-Associated Receptor 1 (TAAR1), has garnered significant interest in neuropharmacological research for its potential therapeutic applications in a range of neuropsychiatric disorders.[1][2] Its effects, however, can vary across different rodent strains, highlighting the importance of cross-validation for robust preclinical data. This guide provides a comparative overview of the effects of this compound in various rodent models, presents supporting experimental data, and details the methodologies employed in key studies.
Comparative Efficacy and Potency
This compound exhibits different binding affinities and functional potencies at the TAAR1 receptor across species, which may contribute to the observed variations in its in vivo effects.
| Species | Receptor Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (Emax, %) | Reference |
| Mouse | 0.9 | 0.12–7.5 | 59–100% | [1] |
| Rat | 9.1 | 35–47 | 69–76% | [1] |
| Human | Not Reported | 17–85 | 81–82% | [1][3] |
| Cynomolgus Monkey | Not Reported | 251 | 85% | [1] |
Behavioral Effects: A Cross-Strain Comparison
The behavioral outcomes of this compound administration have been investigated in several rodent strains, primarily focusing on its antipsychotic-like, antidepressant-like, and pro-cognitive effects.
Locomotor Activity
A notable difference between mice and rats has been observed in the effect of this compound on spontaneous locomotor activity.
| Rodent Strain | Dose (mg/kg) | Route | Effect on Locomotion | Reference |
| C57BL/6 Mice | 0.3, 1.0 | p.o. | Increased wakefulness, decreased NREM sleep | [3] |
| Dopamine Transporter Knockout (DAT-KO) Mice | 0.03, 0.1, 0.3 | i.p. | Dose-dependent suppression of hyperactivity | [4][5] |
| Wild-Type (WT) Mice | Not specified | i.p. | Significant locomotor-inhibiting action | [4] |
| Sprague-Dawley Rats | up to 10 | i.p. | No significant effect on general locomotor activity | [6] |
Antidepressant-Like Effects
This compound has demonstrated antidepressant-like effects in the forced swim test, comparable to the selective serotonin reuptake inhibitor (SSRI) fluoxetine.[4][7]
| Rodent Strain | Test | This compound Dose (mg/kg) | Comparator | Outcome | Reference |
| Not Specified | Forced Swim Test | Not Specified | Fluoxetine | Produced a strong antidepressant-like effect comparable to fluoxetine. | [4][7] |
Antipsychotic-Like Effects
The antipsychotic-like potential of this compound is supported by its ability to attenuate hyperlocomotion induced by dopaminergic agents and in genetic models of hyperdopaminergia.[1][6]
| Rodent Model | Condition | This compound Effect | Reference |
| DAT-KO Mice | Spontaneous Hyperactivity | Potently suppresses hyperlocomotion | [1] |
| Rodents | Methamphetamine-induced behaviors | Attenuates behavioral sensitization, reduces self-administration, and blocks reinstatement of seeking behaviors. | [1] |
| Rodents | Cocaine-induced behaviors | Attenuates hyperactivity and sensitization. | [6] |
Cognitive Effects
This compound has shown pro-cognitive effects, particularly in memory and executive function tasks.
| Rodent Strain | Test | This compound Dose (mg/kg) | Outcome | Reference |
| C57BL/6 Mice | Novel Object Recognition | 0.03, 0.1 | Promoted short-term and long-term memory retrieval. | [8][9] |
| Rats | Executive Function Tasks | 0.3 - 6 | Increased attention and decreased cognitive flexibility. | [10] |
| C57BL/6 Mice | Sensory Gating | 1 | Increased sensory gating index. | [11] |
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound involves the activation of TAAR1, a G protein-coupled receptor, leading to downstream signaling cascades.
A typical experimental workflow for assessing the behavioral effects of this compound in rodents is outlined below.
Detailed Experimental Protocols
Locomotor Activity Assessment in Mice
-
Apparatus: Open field arena equipped with automated activity monitoring systems.
-
Procedure: Mice are habituated to the testing room for at least 1 hour before the experiment. This compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.).[3][4] Immediately after injection, mice are placed in the center of the open field, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration (e.g., 30-60 minutes).
-
Drug Preparation: For i.p. administration, this compound can be dissolved in a vehicle consisting of 1 part absolute ethanol, 1 part Emulphor-620, and 18 parts physiological saline.[6][8]
Forced Swim Test (FST) in Rats
-
Animals: Adult male rats.
-
Apparatus: A cylindrical container filled with water (24-25°C) to a depth that prevents the rat from touching the bottom with its tail or paws.
-
Procedure: The procedure typically involves a pre-test session (e.g., 15 minutes) on the first day, followed by a test session (e.g., 5 minutes) 24 hours later. This compound, a comparator drug (e.g., fluoxetine), or vehicle is administered before the test session. The duration of immobility during the test session is recorded as an indicator of depressive-like behavior.[4][7]
Novel Object Recognition (NOR) Test in Mice
-
Animals: Adult male and female C57BL/6 mice.[8]
-
Apparatus: A square open-field arena.
-
Procedure: The test consists of three phases: habituation, training (familiarization), and testing. During habituation, mice are allowed to freely explore the empty arena. In the training phase, two identical objects are placed in the arena, and the mouse is allowed to explore them. For the testing phase, which can assess short-term or long-term memory, one of the familiar objects is replaced with a novel object. This compound or vehicle is administered before the testing phase. The time spent exploring the novel object versus the familiar object is measured to calculate a discrimination index.[8][9]
Comparison with Alternatives
The effects of this compound are often compared to other TAAR1 ligands and drugs with established clinical efficacy in relevant domains.
-
TAAR1 Agonists (e.g., RO5166017, RO5256390): These compounds also show antipsychotic-like and reinforcing-suppressing effects, similar to this compound.[1]
-
TAAR1 Antagonists (e.g., EPPTB): Pre-treatment with a TAAR1 antagonist can block the effects of this compound, confirming the on-target mechanism of action.[4]
-
Dopamine D1 and D2 Receptor Antagonists (e.g., SCH23390, eticlopride): The wakefulness-promoting effects of this compound appear to be mediated in part through dopaminergic signaling, as they can be attenuated by dopamine receptor antagonists.[1][12]
-
Standard Antidepressants (e.g., Fluoxetine): In the forced swim test, this compound demonstrates an antidepressant-like effect that is comparable in magnitude to fluoxetine.[4][7]
References
- 1. RO5263397 - Wikipedia [en.wikipedia.org]
- 2. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
- 6. The trace amine associated receptor 1 agonist RO5263397 attenuates the induction of cocaine behavioral sensitization in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The selective TAAR1 partial agonist RO5263397 promoted novelty recognition memory in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The selective TAAR1 partial agonist RO5263397 promoted novelty recognition memory in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of trace amine-associated receptor 1 agonist RO5263397 on sensory gating in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparing the pharmacokinetic profiles of (R)-RO5263397 and SEP-363856 (ulotaront)
A Comprehensive Comparison of the Pharmacokinetic Profiles of (R)-RO5263397 and Ulotaront (SEP-363856)
Introduction
This compound and ulotaront (SEP-363856) are both novel investigational drugs targeting the trace amine-associated receptor 1 (TAAR1), a promising target for the treatment of neuropsychiatric disorders. Ulotaront, which also exhibits agonist activity at the serotonin 5-HT1A receptor, has received Breakthrough Therapy Designation from the US FDA for schizophrenia.[1] A thorough understanding of their pharmacokinetic profiles is essential for researchers, scientists, and drug development professionals to evaluate their therapeutic potential and design future studies. This guide provides a detailed comparison of the available pharmacokinetic data for this compound and ulotaront, supported by experimental data and methodologies.
Pharmacokinetic Data Comparison
The following table summarizes the key pharmacokinetic parameters for this compound and ulotaront based on available preclinical and clinical data.
| Pharmacokinetic Parameter | This compound | SEP-363856 (ulotaront) | Species |
| Absorption | Orally available[2] | Well-absorbed (>95%)[3] | Human |
| - | Rapid absorption[4] | Preclinical | |
| Bioavailability (F) | - | >70%[4] | Rat |
| Time to Maximum Concentration (Tmax) | - | ~2.8 hours (median)[3][5] | Human |
| Maximum Concentration (Cmax) | - | Dose-proportional (10-100 mg)[3][5] | Human |
| Area Under the Curve (AUC) | - | Dose-proportional (10-100 mg)[3][5] | Human |
| Half-life (t1/2) | 2.6 hours (IV), 4.3 hours (oral) | ~7 hours (median effective)[3][5] | Rat, Human |
| - | 1.5-4 hours[4] | Preclinical | |
| Metabolism | - | Primarily hepatic, mainly by CYP2D6[6] | Human |
| Distribution | - | Good penetration across the blood-brain barrier[1][4] | Preclinical |
| Excretion | - | ~85% metabolism, ~15% renal excretion of parent drug[3] | Human |
| Biopharmaceutics Classification System (BCS) | - | Class I (High Solubility, High Permeability)[3] | - |
Experimental Protocols
Pharmacokinetic Studies of Ulotaront (SEP-363856)
Human Population Pharmacokinetic (PopPK) Analysis:
-
Objective: To evaluate the population pharmacokinetics of ulotaront in adult subjects.[3]
-
Study Design: Pooled data from seven Phase I studies, one Phase II acute study, and one 6-month extension study.[3] The studies included both healthy adult subjects and adult patients with schizophrenia.[3] Dosing regimens involved single and multiple oral doses ranging from 5 to 150 mg/day.[3]
-
Sampling: Intensive serial plasma sampling was conducted in healthy subjects, while both intensive and sparse sampling were used for patients with schizophrenia.[3]
-
Data Analysis: A population pharmacokinetic modeling approach was used to analyze the plasma concentration-time data.[3] This method allows for the characterization of pharmacokinetics in a large population and the identification of covariates that may influence drug exposure.
Preclinical Pharmacokinetic Studies in Rats:
-
Objective: To determine the preclinical pharmacokinetic profile of ulotaront.[4]
-
Study Design: Single intraperitoneal, intravenous, and oral administration of ulotaront to rats.[4]
-
Sample Collection: Plasma and brain samples were collected at various time points post-administration to determine drug concentrations.[4]
-
Analytical Method: Drug concentrations in plasma and brain homogenates were likely measured using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Pharmacokinetic Studies of this compound
Detailed experimental protocols for the pharmacokinetic studies of this compound are not extensively published. However, based on the available data for its half-life in rats, a typical preclinical pharmacokinetic study would involve the following:
-
Objective: To determine the pharmacokinetic parameters of this compound following intravenous and oral administration.
-
Study Design: A crossover or parallel-group study in rats. For a crossover design, the same group of animals would receive both intravenous and oral doses with a washout period in between. For a parallel design, separate groups of animals would be used for each route of administration.
-
Dosing: A single intravenous bolus dose and a single oral gavage dose would be administered.
-
Sample Collection: Serial blood samples would be collected from a suitable blood vessel (e.g., tail vein) at predetermined time points after dosing.
-
Analytical Method: Plasma concentrations of this compound would be determined using a validated bioanalytical method like LC-MS/MS.
-
Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life would be calculated using non-compartmental analysis of the plasma concentration-time data. Bioavailability would be calculated as the ratio of the dose-normalized AUC after oral administration to the dose-normalized AUC after intravenous administration.
Signaling Pathways and Experimental Workflows
TAAR1 and 5-HT1A Receptor Signaling Pathway
Both this compound and ulotaront act as agonists at the TAAR1 receptor. Ulotaront additionally functions as an agonist at the 5-HT1A receptor. The activation of these G-protein coupled receptors (GPCRs) initiates downstream signaling cascades that are believed to mediate their therapeutic effects.
References
- 1. Ulotaront: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Population pharmacokinetic analysis of ulotaront in subjects with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Phase I, Open-Label, Fixed Sequence Study to Investigate the Effect of Cytochrome P450 2D6 Inhibition on the Pharmacokinetics of Ulotaront in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Co-administration of (R)-RO5263397 with Psychoactive Compounds: A Comparative Guide for Researchers
(R)-RO5263397, a selective Trace Amine-Associated Receptor 1 (TAAR1) agonist, has garnered significant interest within the scientific community for its potential therapeutic applications in various neuropsychiatric disorders. This guide provides a comprehensive comparison of the preclinical effects observed when this compound is co-administered with other psychoactive compounds, including stimulants, opioids, and alcohol. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate further investigation into the compound's pharmacological profile.
Introduction to this compound
This compound acts as a partial agonist at the TAAR1, a G-protein coupled receptor known to modulate dopaminergic, serotonergic, and glutamatergic neurotransmission. Its unique mechanism of action has prompted extensive preclinical research to evaluate its efficacy in models of addiction, psychosis, and mood disorders. This guide synthesizes key findings from these studies, focusing on the quantitative effects and experimental methodologies.
Comparative Efficacy of Co-administration
The following sections detail the effects of co-administering this compound with various psychoactive substances. The data is presented in tabular format for ease of comparison.
Interaction with Psychostimulants: Cocaine
Preclinical studies have extensively investigated the interaction between this compound and cocaine, particularly in the context of addiction-related behaviors such as behavioral sensitization, a phenomenon associated with the development of drug dependence.
Table 1: Effects of this compound on Cocaine-Induced Behavioral Sensitization in Rats
| Experimental Phase | This compound Dose (mg/kg, i.p.) | Cocaine Dose (mg/kg, i.p.) | Outcome Measure | Result | Statistical Significance |
| Induction | 3.2 | 15 (daily for 7 days) | Locomotor Activity | Significant attenuation of the development of sensitization.[1] | p < 0.05[1] |
| Induction | 10 | 15 (daily for 7 days) | Locomotor Activity | Dose-dependent, significant attenuation of the development of sensitization.[1] | p < 0.05[1] |
| Expression | 3.2 | 15 (challenge) | Locomotor Activity | Attenuation of the expression of established sensitization. | Not specified |
| Expression | 10 | 15 (challenge) | Locomotor Activity | Significant attenuation of the expression of established sensitization.[2] | Not specified |
Table 2: Effects of Repeated this compound Treatment on the Cocaine Dose-Effect Curve in Rats
| This compound Treatment | Cocaine Dose (mg/kg, i.p.) | Outcome Measure | Result | Statistical Significance of Interaction |
| Vehicle (7 days) | 3.2, 10, 32 | Locomotor Activity | Dose-dependent increase in locomotor activity. | - |
| 10 mg/kg (7 days) | 3.2, 10, 32 | Locomotor Activity | Marked decrease of the entire ascending limb of the dose-effect curve. | F(3, 42) = 6.50, p < 0.01 |
Interaction with Opioids: Morphine
The co-administration of this compound with morphine has been evaluated in models of opioid reinforcement and seeking behaviors.
Table 3: Effects of this compound on Morphine-Related Behaviors
| Animal Model | This compound Dose (mg/kg, i.p.) | Morphine-Related Behavior | Outcome Measure | Result | Statistical Significance |
| Mice | 0.32 and 1.0 | Behavioral Sensitization | Locomotor Activity | Significantly reduced the expression of morphine-induced sensitization.[3] | p < 0.05[3] |
| Rats | 5.6 | Cue-Induced Reinstatement | Active Lever Presses | Reduced cue-induced reinstatement of morphine-seeking.[3] | Not specified |
| Rats | 5.6 | Drug-Induced Reinstatement | Active Lever Presses | Attenuated drug-induced reinstatement of morphine-seeking.[3] | t(15) = 3.59, p < 0.05[3] |
Interaction with Depressants: Ethanol
Studies have also explored the potential of this compound to modulate the behavioral effects of ethanol.
Table 4: Effects of this compound on Ethanol-Induced Behavioral Sensitization in Mice
| Experimental Phase | This compound Dose (mg/kg, i.p.) | Ethanol Dose (g/kg) | Outcome Measure | Result | Statistical Significance |
| Expression | 0.1 and 0.32 | 2.4 | Locomotor Activity | Significantly decreased the expression of ethanol-induced sensitization in both male and female mice.[4] | p < 0.05[4] |
| Development | 0.1 and 0.32 | 2.4 | Locomotor Activity | Prevented the development of behavioral sensitization to ethanol in both male and female mice.[4] | p < 0.05[4] |
Experimental Protocols
Behavioral Sensitization to Cocaine in Rats
This protocol is designed to induce and assess behavioral sensitization to the locomotor-activating effects of cocaine.
-
Animals: Male Sprague-Dawley rats are individually housed and maintained on a 12-hour light/dark cycle with ad libitum access to food and water.
-
Apparatus: Locomotor activity is measured in automated activity chambers equipped with photobeam arrays to detect horizontal and vertical movements.
-
Induction Phase (7 days):
-
Rats receive daily intraperitoneal (i.p.) injections of either vehicle, cocaine (15 mg/kg), or a combination of cocaine and this compound (3.2 or 10 mg/kg).[1]
-
Immediately following injection, rats are placed in the activity chambers, and locomotor activity is recorded for a set duration (e.g., 60-90 minutes).
-
-
Withdrawal Period (7 days):
-
Rats are left undisturbed in their home cages with no drug administration.
-
-
Expression Phase (Challenge Day):
-
All groups are challenged with an i.p. injection of cocaine (15 mg/kg).[2]
-
Locomotor activity is recorded to assess the expression of sensitization.
-
Signaling Pathways and Experimental Workflows
TAAR1 Signaling Pathway
Activation of TAAR1 by an agonist like this compound initiates a cascade of intracellular events that modulate neuronal activity. The following diagram illustrates the key downstream signaling pathways.
Caption: Simplified TAAR1 signaling cascade.
Experimental Workflow for Behavioral Sensitization Studies
The following diagram outlines the typical workflow for conducting a behavioral sensitization experiment.
Caption: Workflow for a typical behavioral sensitization experiment.
Interaction with Other Psychoactive Compounds
Beyond substances of abuse, the interaction of this compound with antipsychotic and antidepressant medications is of significant interest for its potential clinical applications.
Antipsychotics
Preclinical evidence suggests that TAAR1 agonists, including this compound, may possess antipsychotic-like properties. Studies have shown that TAAR1 can form heterodimers with dopamine D2 receptors, which are the primary target of many antipsychotic drugs. This interaction can modulate D2 receptor signaling. For instance, in mice lacking TAAR1, the cataleptic effects of the typical antipsychotic haloperidol are significantly reduced, suggesting a functional interaction between TAAR1 and the dopamine D2 receptor.[5]
Antidepressants
This compound has demonstrated antidepressant-like effects in animal models. In the forced swim test, a common screening paradigm for antidepressants, this compound produced a significant antidepressant-like effect, comparable to the selective serotonin reuptake inhibitor (SSRI) fluoxetine.[6] The antidepressant-like activity of this compound was blocked by a dopamine D1 receptor antagonist and an AMPA receptor antagonist, indicating the involvement of these neurotransmitter systems in its mechanism of action.[6]
Conclusion
The co-administration of this compound with various psychoactive compounds reveals a complex and potentially therapeutic pharmacological profile. Its ability to attenuate the rewarding and reinforcing effects of drugs of abuse like cocaine, morphine, and ethanol in preclinical models highlights its potential as a novel treatment for substance use disorders. Furthermore, its interactions with dopaminergic and serotonergic systems, and its observed antipsychotic and antidepressant-like effects, suggest a broader therapeutic potential in treating a range of neuropsychiatric conditions. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to inform and inspire future research into this promising compound.
References
- 1. The trace amine associated receptor 1 agonist RO5263397 attenuates the induction of cocaine behavioral sensitization in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The trace amine associated receptor 1 agonist RO5263397 attenuates the induction of cocaine behavioral sensitization in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of Trace Amine-Associated Receptor 1 Selectively Attenuates the Reinforcing Effects of Morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of A Trace Amine-Associated Receptor 1 Agonist RO 5263397 on Ethanol-induced Behavioral Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Interaction between Trace Amine-Associated Receptor 1 and Dopamine D2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Toolkit for TAAR1 Research: A Comparative Guide to Alternatives for (R)-RO5263397
For researchers in neuroscience and drug development, the study of Trace Amine-Associated Receptor 1 (TAAR1) has opened new avenues for understanding and potentially treating a range of neuropsychiatric disorders. While (R)-RO5263397 has been a valuable tool, a growing arsenal of alternative pharmacological agents offers distinct profiles for dissecting TAAR1 function. This guide provides a comparative overview of key alternatives, presenting their performance data, detailed experimental protocols, and visualizations of relevant biological pathways.
Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor that modulates monoaminergic systems, including dopamine, serotonin, and norepinephrine.[1][2] Its role in the central nervous system has made it a promising target for novel therapeutics for conditions like schizophrenia, depression, and addiction.[1][3][4] this compound, a selective partial agonist, has been instrumental in early studies.[5][6] However, the development of new compounds with varying potencies and functionalities, including full agonists and antagonists, provides researchers with a more nuanced toolkit to explore the complexities of TAAR1 signaling.
Comparative Analysis of TAAR1 Ligands
The selection of an appropriate TAAR1 ligand is critical for experimental success. The following tables summarize the quantitative data for prominent alternatives to this compound, including full agonists, other partial agonists, and an antagonist.
Table 1: In Vitro Pharmacological Profile of TAAR1 Agonists
| Compound | Receptor Profile | Human TAAR1 EC50 (nM) | Rat TAAR1 EC50 (nM) | Mouse TAAR1 Ki (nM) | Human 5-HT1A Receptor Activity | Key References |
| This compound | Partial Agonist | 17 | 35 | - | - | [7] |
| Ulotaront (SEP-363856) | Full Agonist | - | - | - | Partial Agonist | [3][4][8] |
| Ralmitaront (RO6889450) | Partial Agonist | - | - | - | - | [7][9] |
| RO5256390 | Full Agonist | - | - | - | - | [7] |
| RO5166017 | Full Agonist | 31 | 2.7 | 1.9 | - | [7][10] |
| 50B | Agonist | - | - | - | No D2-like receptor agonism |
Table 2: In Vivo Behavioral Effects of TAAR1 Ligands
| Compound | Animal Model | Behavioral Effect | Key References |
| This compound | DAT-KO Mice | Reduced hyperactivity | [5][11] |
| Rats | Reduced cocaine self-administration | [12] | |
| Ulotaront (SEP-363856) | Rodent models of schizophrenia | Antipsychotic-like effects | [3][8] |
| RO5256390 | Rats | Blocked binge-like eating | [13] |
| RO5166017 | Mice | Decreased cocaine-induced hyperlocomotion | [10] |
| EPPTB | Rats | (Antagonist) Enhanced drug-induced reinstatement of cocaine-seeking | [12] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments frequently used to characterize TAAR1 ligands.
In Vitro cAMP Accumulation Assay
This assay is fundamental for determining the potency and efficacy of TAAR1 agonists.
Objective: To measure the ability of a test compound to stimulate cAMP production in cells expressing TAAR1.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human, rat, or mouse TAAR1 are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Assay Preparation: Cells are seeded into 96-well plates and grown to confluence. On the day of the experiment, the growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Treatment: Test compounds are serially diluted to a range of concentrations and added to the cells. A known TAAR1 agonist is used as a positive control, and vehicle is used as a negative control.
-
Incubation: The cells are incubated with the compounds for a specified time (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Intracellular cAMP levels are quantified using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.
-
Data Analysis: The data are normalized to the response of the positive control, and dose-response curves are generated to calculate EC50 values.[5]
In Vivo Assessment of Antipsychotic-like Activity
Animal models are essential for evaluating the therapeutic potential of TAAR1 agonists. The phencyclidine (PCP)-induced hyperactivity model is commonly used to screen for antipsychotic-like effects.
Objective: To assess the ability of a TAAR1 agonist to attenuate hyperlocomotion induced by the NMDA receptor antagonist PCP.
Methodology:
-
Animals: Adult male mice or rats are used.
-
Habituation: Animals are habituated to the testing environment (e.g., open-field arenas) for a designated period (e.g., 30-60 minutes).
-
Drug Administration: The test compound or vehicle is administered via an appropriate route (e.g., intraperitoneal injection). After a specified pretreatment time, PCP (or saline for control groups) is administered.
-
Behavioral Recording: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration (e.g., 60-90 minutes) using an automated activity monitoring system.
-
Data Analysis: The total distance traveled or other locomotor parameters are compared between treatment groups using statistical analysis (e.g., ANOVA followed by post-hoc tests). A significant reduction in PCP-induced hyperactivity by the test compound is indicative of antipsychotic-like efficacy.[3][8]
Visualizing TAAR1 Function
Diagrams are provided to illustrate key concepts in TAAR1 research.
Caption: TAAR1 Signaling Pathways.
Caption: Workflow for PCP-Induced Hyperactivity Model.
Conclusion
The landscape of TAAR1 research is rapidly advancing, thanks in part to the development of a diverse array of pharmacological tools. While this compound remains a relevant compound, alternatives such as Ulotaront, Ralmitaront, and various full agonists and antagonists provide researchers with the means to probe TAAR1 function with greater precision. The data and protocols presented in this guide are intended to assist researchers in selecting the most appropriate compounds and methodologies for their specific experimental questions, ultimately fostering a deeper understanding of TAAR1's role in brain function and its potential as a therapeutic target.
References
- 1. TAAR1 as an emerging target for the treatment of psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
- 6. The selective TAAR1 partial agonist RO5263397 promoted novelty recognition memory in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. researchgate.net [researchgate.net]
- 9. Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Robust aversive effects of trace amine-associated receptor 1 activation in mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (R)-RO5263397: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
(R)-RO5263397 is a potent and selective trace amine-associated receptor 1 (TAAR1) agonist used in scientific research.[1][2] As an investigational compound, proper handling and disposal are paramount to ensure laboratory safety, environmental protection, and regulatory compliance. This document provides a procedural, step-by-step guide for the safe disposal of this compound.
Immediate Safety and Hazard Information
While a specific Safety Data Sheet (SDS) for this compound was not found in the public domain, it is crucial to treat this and all investigational drugs as potentially hazardous chemical waste.[3][4] All laboratory personnel handling this compound must be trained in chemical waste management.[5]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
Quantitative Data Summary
No specific quantitative data for the disposal of this compound, such as solubility in disposal agents or reactivity, is publicly available. The following table summarizes general characteristics relevant to its handling.
| Property | Data | Reference |
| Chemical Name | (4S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydro-2-oxazolamine hydrochloride | |
| Molecular Formula | C₁₀H₁₁FN₂O·HCl | |
| Molecular Weight | 230.67 g/mol | |
| Appearance | Solid | [1] |
| Storage | Store at -20°C | |
| Disposal Classification | Hazardous Waste | [3][5][6] |
Experimental Protocols: General Disposal Procedure for Investigational Drugs
The following is a generalized, step-by-step protocol for the disposal of this compound, based on standard guidelines for investigational and hazardous chemical waste.[4][5][6][7]
1. Waste Identification and Segregation:
-
Identify all materials contaminated with this compound, including pure compound, solutions, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (PPE).
-
Do not mix this waste with non-hazardous trash or other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[8][9]
2. Container Selection and Labeling:
-
Select a compatible, leak-proof container for the waste.[5][9] The original container may be used if it is in good condition.[10]
-
On the label, clearly write the full chemical name: "this compound" or "(4S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydro-2-oxazolamine hydrochloride". Avoid abbreviations or chemical formulas.[4][5]
-
Include the name of the Principal Investigator (PI), the laboratory location, and a contact number.[5]
3. Waste Accumulation and Storage:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[5] The SAA should be a secure, designated space, such as a locked cabinet or within secondary containment.[5]
-
Keep the waste container closed except when adding waste.[8]
-
Conduct and document weekly inspections of the SAA.[5]
4. Disposal Request and Pickup:
-
Once the container is full or ready for disposal, submit a chemical waste disposal request to your institution's EHS office.[5][11]
-
EHS personnel or a licensed hazardous waste vendor will collect the waste for final disposal, which is typically high-temperature incineration in compliance with EPA regulations.[5][6][7]
Note on Empty Containers: Thoroughly empty all contents. The first rinse of a container that held this compound should be collected and disposed of as hazardous waste.[8] Subsequent disposal of the rinsed container should follow institutional guidelines.[8][10]
Disposal Workflow Diagram
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RO5263397 - Wikipedia [en.wikipedia.org]
- 3. rxdestroyer.com [rxdestroyer.com]
- 4. Boston University [bu.edu]
- 5. research.cuanschutz.edu [research.cuanschutz.edu]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 8. policies.dartmouth.edu [policies.dartmouth.edu]
- 9. hsrm.umn.edu [hsrm.umn.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. youtube.com [youtube.com]
Essential Safety and Operational Protocols for Handling (R)-RO5263397
Disclaimer: This document provides guidance on the safe handling of (R)-RO5263397 based on general best practices for potent, research-grade compounds. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. It is imperative for all personnel to obtain and review the SDS from the supplier before any handling, storage, or disposal of this compound.[1] In the absence of specific data, the precautionary principle should be applied, assuming the substance is highly potent and potentially hazardous.[1]
This compound is a potent and selective trace amine-associated receptor 1 (TAAR1) agonist intended for research use only. Due to its high potency and the absence of comprehensive public safety data, stringent safety protocols must be followed to minimize exposure and ensure a safe laboratory environment.
Hazard Assessment and Control
A thorough risk assessment is the foundational step before any laboratory work commences.[1][2][3] This involves evaluating the potential physical, chemical, and toxicological properties of the substance.
-
Engineering Controls: The primary method for exposure control should be engineering solutions. All manipulations of solid this compound that could generate dust, such as weighing and preparing solutions, must be conducted in a certified chemical fume hood, a powder-containment hood, or a glove box.[1][4]
-
Administrative Controls: Designate a specific area for handling potent compounds.[4][5] Access to this area should be restricted. Develop and strictly follow Standard Operating Procedures (SOPs) for all tasks involving this compound.[4]
-
Personal Protective Equipment (PPE): PPE is the final line of defense and must be used in conjunction with engineering and administrative controls.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are crucial to minimize exposure.[1][6][7] For a potent research compound like this compound, a comprehensive PPE ensemble is required.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage and Transport (Closed Containers) | Safety glasses with side shields | Nitrile gloves (single pair) | Fully-buttoned laboratory coat | Not generally required |
| Weighing of Powders and Solids | Chemical splash goggles and face shield | Double-gloving with nitrile gloves | Disposable gown with tight-fitting cuffs over lab coat | NIOSH-approved respirator (e.g., N95 for powders)[1] |
| Preparation of Solutions | Chemical splash goggles and face shield | Double-gloving with nitrile gloves | Disposable gown or chemical-resistant apron over lab coat | Recommended if not performed in a fume hood |
| Conducting Reactions and Analyses | Chemical splash goggles | Double-gloving with nitrile gloves (select outer glove based on solvent compatibility) | Laboratory coat | Work must be conducted in a chemical fume hood |
| Waste Disposal and Decontamination | Chemical splash goggles | Heavy-duty, chemical-resistant gloves over nitrile gloves | Chemical-resistant apron over lab coat | Recommended if handling volatile waste or cleaning agents outside a fume hood |
Note: Always inspect PPE for damage before use and do not wear it outside of the laboratory.[1]
Operational Plan: Step-by-Step Handling Protocol
3.1. Preparation:
-
Designate Area: Cordon off a specific area within a chemical fume hood for the procedure.[4]
-
Assemble Materials: Gather all necessary equipment, including PPE, spill cleanup materials, and waste containers before handling the compound.[4]
-
Pre-label Containers: Clearly label all vials, flasks, and waste containers.
3.2. Handling:
-
Weighing: Perform all weighing of the solid compound within a ventilated enclosure on a disposable weigh boat.[5] Use wet-handling techniques (e.g., dampening the powder with a suitable solvent) to minimize dust generation where appropriate.[1]
-
Solution Preparation: Add the compound to the solvent slowly to avoid splashing.[1][5]
3.3. Decontamination:
-
Surfaces: After use, decontaminate all work surfaces with an appropriate solvent or cleaning agent, such as soap and water.[1][8]
-
Equipment: Decontaminate all reusable equipment. For glassware, this may involve rinsing with a suitable solvent, followed by a triple rinse with water. The initial rinsate must be collected as hazardous waste.[9]
-
PPE Removal: Remove PPE in the reverse order it was donned to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.[5]
Disposal Plan
Proper disposal of laboratory waste is essential for safety and environmental protection.[10]
4.1. Waste Segregation:
-
Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[5]
-
Liquid Waste: Unused solutions and solvent rinsates must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.[9]
-
Sharps: Needles and other sharps must be disposed of in a puncture-resistant sharps container.
4.2. Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with an appropriate solvent.[9][11]
-
The rinsate must be collected and treated as hazardous chemical waste.[9]
-
After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines.[5]
4.3. Professional Disposal:
-
All generated hazardous waste must be disposed of through a licensed professional waste disposal service, in accordance with local, state, and federal regulations.[10][12]
Caption: Workflow for the safe handling and disposal of potent research compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. sbnsoftware.com [sbnsoftware.com]
- 3. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 4. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 5. benchchem.com [benchchem.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
